Sulfamoxole
Description
This compound is an antibacterial in the sulfonamide class.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A sulfanilamide antibacterial agent.
See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfadimethoxine (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)17-11(13-7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFLXLSBHQBMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023617 | |
| Record name | Sulfamoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfamoxole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
729-99-7 | |
| Record name | Sulfamoxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamoxole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamoxole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfamoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamoxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMOXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGG82XE020 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfamoxole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 °C | |
| Record name | Sulfamoxole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfamoxole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In Vitro Efficacy of Sulfamoxole Against Escherichia coli: A Technical Guide
This technical guide provides an in-depth overview of the in vitro efficacy of Sulfamoxole and related sulfonamides against the gram-negative bacterium Escherichia coli. It is intended for researchers, scientists, and drug development professionals. This document synthesizes available data on the mechanism of action, antimicrobial susceptibility, and relevant experimental protocols.
Mechanism of Action
This compound, like other sulfonamide antibiotics, functions as a bacteriostatic agent by acting as a competitive inhibitor of a key enzyme in the bacterial folic acid (folate) synthesis pathway.[1][2] Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[1] Folate is a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are essential for bacterial growth and replication.[1][3]
The primary target of this compound is the enzyme dihydropteroate synthase (DHPS) .[2][3] this compound is a structural analog of the natural substrate for this enzyme, para-aminobenzoic acid (PABA).[1][3] By competitively binding to the active site of DHPS, this compound blocks the conversion of PABA into dihydropteroate, a critical step in the formation of dihydrofolic acid.[1][4] This inhibition halts the folate synthesis pathway, leading to a depletion of essential metabolites and the cessation of bacterial cell division.[3]
Due to this mechanism, the antibacterial action of sulfonamides can be inhibited by the presence of pus, which may contain PABA.[2]
Caption: Folic acid synthesis pathway in E. coli and points of inhibition.
Quantitative In Vitro Susceptibility Data
Quantitative data on the efficacy of this compound alone against E. coli is limited in recent literature. Most contemporary studies evaluate the more common combination of Sulfamethoxazole and Trimethoprim (SXT) , which act synergistically by blocking two sequential steps in the folate pathway.[4] The data presented below pertains to Sulfamethoxazole, often in combination, which provides a strong indication of the expected efficacy profile for sulfonamides against E. coli.
Minimum Inhibitory Concentrations (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| E. coli Isolate Type | Drug Combination (Ratio) | MIC Range (µg/mL) | Reference |
| Clinical Isolates (n=135) | Sulfamethoxazole/Trimethoprim (19:1) | 0.03 - >64 | [5] |
| K1 Strain | Trimethoprim/Sulfamethoxazole | MIC: 0.06/1.14 | [6] |
| Clinical Isolates (n=4) | Trimethoprim/Sulfamethoxazole | 0.25/4.75 - 4/76 | [7][8][9] |
Susceptibility of Clinical E. coli Isolates
Large-scale studies often report the percentage of isolates susceptible to a particular antibiotic, providing insight into prevailing resistance patterns.
| Study Population | Drug | Number of Isolates | Susceptibility (%) | Reference |
| Pediatric UTI | Sulfamethoxazole | 1,298 | 56.9% | [10][11] |
| Pediatric UTI | Trimethoprim | 1,298 | 70.0% | [10][11] |
| Pediatric UTI | Trimethoprim/Sulfamethoxazole | 1,298 | 70.0% | [10][11] |
These findings suggest that for urinary tract infections (UTIs), the trimethoprim component may be the primary driver of the combination's efficacy in vitro.[11]
Time-Kill Assay Data
Time-kill assays measure the rate and extent of bactericidal activity of an antimicrobial agent over time. The following table presents the reduction in bacterial viability (log₁₀ CFU/mL) after 24 hours of exposure.
| E. coli MIC (Trimethoprim/Sulfamethoxazole) | Mean 24-hr Change (log₁₀ CFU/mL) |
| 0.25/4.75 µg/mL | -4.49 |
| 1/19 µg/mL | -1.73 |
| 2/39 µg/mL | -1.59 |
| 4/74 µg/mL | +1.83 (Regrowth) |
| Data derived from a comparative study using a fixed SXT concentration of 4/40 µg/mL.[7][8][9] |
Experimental Protocols
Standardized methods are crucial for assessing the in vitro efficacy of antibiotics. The primary methods cited in the literature for sulfonamide testing against E. coli are the Kirby-Bauer disk diffusion method and the broth microdilution method for MIC determination.
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antibiotic in liquid media.
-
Inoculum Preparation:
-
Select 4-5 well-isolated colonies of E. coli from a non-selective agar plate after 18-24 hours of incubation.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the microtiter plate wells.
-
-
Antibiotic Dilution:
-
Prepare serial twofold dilutions of this compound (or SXT) in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[13] The concentration range should be sufficient to span the expected MIC of the organism (e.g., 0.03 to 64 µg/mL).[5]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[6]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Kirby-Bauer Disk Diffusion Method
This method assesses susceptibility by measuring the zone of growth inhibition around an antibiotic-impregnated disk.
-
Plate Preparation: Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described above.
-
Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[12]
-
Disk Application: Aseptically apply a paper disk containing a standardized amount of the antibiotic (e.g., 25 µg for SXT) onto the agar surface.[14]
-
Incubation: Incubate the plate aerobically at 35-37°C for 18-24 hours.[12]
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk. The result is interpreted as 'Susceptible', 'Intermediate', or 'Resistant' based on standardized breakpoints provided by bodies like the Clinical and Laboratory Standards Institute (CLSI).[15]
Resistance Mechanisms in E. coli
Resistance to sulfonamides in E. coli is a significant clinical concern. It primarily arises from two mechanisms:
-
Target Modification: Chromosomal mutations in the folP gene, which encodes for dihydropteroate synthase (DHPS), can alter the enzyme's structure. This reduces the binding affinity of this compound, allowing PABA to outcompete the drug.
-
Acquisition of Resistance Genes: The most common mechanism is the acquisition of mobile genetic elements (plasmids, transposons) carrying resistance genes, primarily sul1, sul2, and sul3.[5] These genes encode for alternative, drug-resistant forms of the DHPS enzyme that are not effectively inhibited by sulfonamides. The presence of these genes often correlates with higher MIC values.[5]
Caption: Relationship between resistance genes and phenotypic resistance.
References
- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of trimethoprim/sulfamethoxazole in experimental Escherichia coli bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimethoprim in vitro antibacterial activity is not increased by adding sulfamethoxazole for pediatric Escherichia coli urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. auajournals.org [auajournals.org]
- 12. chainnetwork.org [chainnetwork.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Antimicrobial Susceptibility of Escherichia coli and ESBL-Producing Escherichia coli Diffusion in Conventional, Organic and Antibiotic-Free Meat Chickens at Slaughter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structural Analogs of p-Aminobenzoic Acid (PABA): The Case of Sulfamoxole
Executive Summary: p-Aminobenzoic acid (PABA) is a vital precursor in the bacterial synthesis of folic acid, an essential cofactor for the production of nucleic acids and certain amino acids.[1][2] Structural analogs of PABA, such as the sulfonamide class of antibiotics, exploit this pathway by acting as competitive inhibitors. This guide provides a detailed examination of these analogs, with a specific focus on sulfamoxole. It covers their mechanism of action, physicochemical and pharmacokinetic properties, antimicrobial activity, and key experimental methodologies relevant to their study and development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive technical overview.
Introduction to PABA and its Analogs
Bacteria, unlike mammals who obtain folate from their diet, must synthesize folic acid de novo.[3][] The bacterial folate synthesis pathway is, therefore, an attractive target for antimicrobial agents.[5][6] The enzyme dihydropteroate synthase (DHPS) plays a crucial role in this pathway by catalyzing the condensation of dihydropteridine pyrophosphate with p-aminobenzoic acid (PABA).[1][7]
Sulfonamides are a class of synthetic antimicrobial agents that are structural analogs of PABA.[1][8] This structural similarity allows them to bind to the active site of DHPS, acting as competitive inhibitors and thereby halting the synthesis of dihydrofolic acid, a necessary precursor for bacterial DNA synthesis.[3][][9] This bacteriostatic action effectively inhibits bacterial growth and replication.[1] this compound, a member of the sulfonamide class, exemplifies this mechanism of action.[10] This guide will explore the core scientific and technical aspects of this compound and related PABA analogs.
Mechanism of Action: Competitive Inhibition of Folate Synthesis
The primary mechanism of action for sulfonamides is the competitive inhibition of the DHPS enzyme.[3][10] Due to their structural resemblance to the natural substrate, PABA, sulfonamides like this compound bind to the enzyme's active site.[1] This binding event prevents the incorporation of PABA into dihydropteroic acid, the immediate precursor to dihydrofolate.[11] The subsequent depletion of tetrahydrofolate (THF), the active form of folic acid, disrupts the synthesis of purines, thymidine, and certain amino acids, which are essential for DNA replication and cell division.[2][5][8] This selective toxicity is effective because mammalian cells lack the DHPS enzyme and instead utilize preformed folate from dietary sources.[][11]
Often, sulfonamides are administered in combination with trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), the next enzyme in the pathway.[12][13][14] This sequential blockade of two steps in the same metabolic pathway results in a synergistic and often bactericidal effect, and can help slow the development of resistance.[3][11]
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 3. go.drugbank.com [go.drugbank.com]
- 5. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gosset.ai [gosset.ai]
- 7. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to the Molecular Structure of Sulfamoxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamoxole is a sulfonamide antibiotic that has been utilized for its bacteriostatic activity against a range of microbial infections. As with all sulfonamides, its therapeutic efficacy is intrinsically linked to its molecular structure, which allows it to act as a competitive inhibitor of a key enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed exploration of the molecular architecture of this compound, offering insights for researchers and professionals engaged in drug discovery and development.
Molecular Identity and Physicochemical Properties
This compound, chemically known as 4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide, is a synthetic organic compound.[1] Its fundamental properties are summarized in the table below.
| Identifier | Value |
| Molecular Formula | C₁₁H₁₃N₃O₃S |
| IUPAC Name | 4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide[1] |
| CAS Number | 729-99-7 |
| Molecular Weight | 267.31 g/mol |
| SMILES | CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C[1] |
Structural Elucidation: A Comparative Analysis
Table 1: Selected Bond Lengths and Angles for the Sulfonamide Core (from Sulfamethoxazole Crystal Structure)
| Parameter | Bond | Length (Å) | Parameter | Bond | Angle (°) |
| Bond Length | S-O1 | 1.432 | Bond Angle | O1-S-O2 | 119.5 |
| Bond Length | S-O2 | 1.432 | Bond Angle | O1-S-N1 | 107.5 |
| Bond Length | S-N1 | 1.635 | Bond Angle | O2-S-N1 | 107.5 |
| Bond Length | S-C1' | 1.760 | Bond Angle | N1-S-C1' | 106.8 |
| Bond Length | N1-C2 | 1.385 | Bond Angle | S-N1-C2 | 124.5 |
Data is for Sulfamethoxazole and serves as a close approximation for this compound.
Key Structural Features
The molecular structure of this compound is characterized by three primary moieties: a p-aminobenzenesulfonamide group, a sulfonamide linkage, and a 4,5-dimethyloxazole ring. This specific arrangement is crucial for its biological activity.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[2] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is essential for DNA and protein synthesis in bacteria. Humans are unaffected by this mechanism as they obtain folic acid from their diet.
Experimental Protocols: Elucidating Molecular Structure
The definitive method for determining the precise three-dimensional structure of a small molecule like this compound is single-crystal X-ray diffraction. The following is a generalized workflow for this experimental procedure.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystallization: The primary and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems may need to be screened.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal crystal lattice. The crystal is rotated, and diffraction data are collected from multiple orientations.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: An initial model of the molecule is built and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Conclusion
The molecular structure of this compound is finely tuned for its role as a competitive inhibitor of dihydropteroate synthase in bacteria. A thorough understanding of its structural features, including the p-aminobenzene moiety and the dimethyloxazole ring, is paramount for the rational design of novel sulfonamide derivatives with improved efficacy and reduced susceptibility to bacterial resistance. While experimental crystallographic data for this compound itself is not widely published, analysis of closely related structures provides a robust model for its molecular geometry. The methodologies outlined in this guide serve as a foundation for further research into this important class of antibiotics.
References
The Intricate Dance of Inhibition: A Technical Guide to Sulfamoxole's Role in Disrupting Bacterial Folic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular mechanism by which sulfamoxole, a sulfonamide antibiotic, inhibits the de novo synthesis of folic acid in bacteria. By acting as a competitive inhibitor of the essential enzyme dihydropteroate synthase (DHPS), this compound effectively halts the production of a crucial precursor for nucleotide and amino acid biosynthesis, leading to a bacteriostatic effect. This document details the biochemical pathways, presents quantitative data on the efficacy of related sulfonamides, outlines key experimental protocols for studying these interactions, and visualizes the underlying processes. The synergistic relationship between this compound and trimethoprim, which targets a subsequent step in the same metabolic pathway, is also examined, providing a comprehensive overview for researchers in antimicrobial drug discovery and development.
Introduction: The Folic Acid Synthesis Pathway - An Achilles' Heel for Bacteria
Bacteria, unlike their mammalian hosts, are incapable of utilizing exogenous folate and must synthesize it de novo. This metabolic distinction makes the folic acid synthesis pathway an attractive target for antimicrobial agents. Folic acid, in its reduced form as tetrahydrofolate, is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication, RNA synthesis, and protein production.[1][2] The multi-step enzymatic pathway that produces dihydrofolic acid is therefore critical for bacterial survival and proliferation.
Mechanism of Action: this compound's Competitive Inhibition of Dihydropteroate Synthase (DHPS)
This compound, a member of the sulfonamide class of antibiotics, exerts its antibacterial effect by targeting dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway.[2][3]
2.1. The Role of Dihydropteroate Synthase (DHPS)
DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This reaction is a critical step in the formation of dihydrofolic acid.
2.2. Competitive Inhibition by this compound
The chemical structure of this compound closely mimics that of PABA, the natural substrate of DHPS. This structural analogy allows this compound to bind to the active site of the DHPS enzyme, acting as a competitive inhibitor.[3] By occupying the active site, this compound prevents PABA from binding, thereby blocking the synthesis of 7,8-dihydropteroate and, consequently, dihydrofolic acid. The lack of dihydrofolic acid starves the bacterial cell of the necessary precursors for DNA, RNA, and protein synthesis, leading to the cessation of growth and replication, a bacteriostatic effect.
Synergistic Action with Trimethoprim
The efficacy of this compound is significantly enhanced when used in combination with trimethoprim.[4][5] Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the folic acid pathway: the reduction of dihydrofolic acid to tetrahydrofolic acid. This sequential blockade of two critical enzymes in the same metabolic pathway results in a synergistic bactericidal effect that is often more potent than the sum of the individual activities of the two drugs.[4][5] This combination also helps to reduce the development of bacterial resistance.
Quantitative Analysis of Sulfonamide Activity
While specific quantitative kinetic data for this compound is limited in publicly available literature, extensive research on the closely related and structurally similar compound, sulfamethoxazole, provides valuable insights into the potency of this class of inhibitors.
Table 1: Inhibitory Constants (Ki) of Sulfamethoxazole against Dihydropteroate Synthase (DHPS)
| Bacterial Species | Ki (µM) | Reference |
| Escherichia coli | 5.1 | [6] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Sulfamethoxazole Alone and in Combination with Trimethoprim
| Bacterial Species | Sulfamethoxazole MIC (µg/mL) | Trimethoprim MIC (µg/mL) | Sulfamethoxazole/Trimethoprim Combination MIC (µg/mL) | Reference |
| Escherichia coli | Varies widely based on resistance | Varies widely based on resistance | 0.03->64 (19:1 ratio) | [7][8] |
| Staphylococcus aureus (methicillin-sensitive) | 64 (MIC90) | 0.5 (MIC90) | 2 (MIC90) (19:1 ratio) | [4] |
| Staphylococcus aureus (methicillin-resistant) | 256 (MIC90) | 0.5 (MIC90) | 4 (MIC90) (19:1 ratio) | [4] |
| Pseudomonas aeruginosa | >1000 ("highly resistant") | - | No synergy in highly resistant strains | [9][10] |
| Anaerobic bacteria (various strains) | ≤ 16 (for 58% of strains) | ≤ 1 (for 12% of strains) | ≤ 16 (for 85% of strains) (19:1 ratio) | [11] |
| Burkholderia pseudomallei | - | - | 0.19 (MIC50) | [12] |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.
Experimental Protocols
5.1. Dihydropteroate Synthase (DHPS) Activity Assay
This protocol outlines a common method for measuring the enzymatic activity of DHPS and assessing the inhibitory potential of compounds like this compound.
Principle: The assay spectrophotometrically measures the production of a downstream product in the folic acid pathway.
Materials:
-
Purified DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
This compound (or other inhibitors)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHPPP, and PABA in a microplate well or cuvette.
-
Add varying concentrations of this compound to the test wells. Include control wells with no inhibitor.
-
Initiate the reaction by adding the purified DHPS enzyme to all wells.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The product, 7,8-dihydropteroate, can be detected directly or through a coupled enzyme reaction.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (PABA) and the inhibitor (this compound) and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
5.2. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and/or trimethoprim stock solutions
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. A typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well containing the diluted antimicrobial agent with the bacterial suspension.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
5.3. Checkerboard Assay for Synergy Assessment
This method is used to evaluate the interaction between two antimicrobial agents, such as this compound and trimethoprim.
Materials:
-
Bacterial culture
-
CAMHB
-
Stock solutions of this compound and trimethoprim
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
In a 96-well plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute this compound along the x-axis and trimethoprim along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate all wells with a standardized bacterial suspension.
-
Include control wells for each drug alone to determine their individual MICs.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth. The FIC is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism
-
Visualizations
6.1. Signaling Pathways and Experimental Workflows
Caption: Bacterial folic acid synthesis pathway and points of inhibition.
Caption: Competitive inhibition of DHPS by this compound.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound's role as a competitive inhibitor of dihydropteroate synthase is a well-established mechanism of antibacterial action. Its ability to disrupt the essential folic acid synthesis pathway, particularly in synergy with trimethoprim, underscores its continued relevance in the study of antimicrobial agents. A thorough understanding of the quantitative aspects of its inhibitory activity and the standardized protocols for its evaluation is crucial for the ongoing development of novel strategies to combat bacterial infections and the growing challenge of antimicrobial resistance. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the intricate molecular interactions that govern the efficacy of this compound and other sulfonamides.
References
- 1. Sulfamethoxazole-trimethoprim plus rifampicin combination therapy for methicillin-resistant Staphylococcus aureus infection: An in vitro study | PLOS One [journals.plos.org]
- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [In vitro synergy between sulfamethoxazole and trimethoprim on strains of Staphylococcus aureus sensitive and resistant to methicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. Trimethoprim/sulfamethoxazole resistance in clinical isolates of Burkholderia pseudomallei from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Sulfamoxole Resistance: A Technical Deep Dive into Core Mechanisms
For Immediate Release
A comprehensive analysis of the foundational mechanisms conferring resistance to Sulfamoxole and other sulfonamides reveals a dual strategy employed by bacteria: strategic alteration of the target enzyme and acquisition of resistant gene variants. This guide provides an in-depth exploration of these mechanisms for researchers, scientists, and drug development professionals, detailing the genetic and molecular underpinnings, experimental validation, and key quantitative data.
Sulfonamides, the first class of synthetic antibacterial agents, function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial for folate synthesis in bacteria.[1][2] This pathway is essential for the production of nucleotides and certain amino acids, making DHPS an effective antimicrobial target.[3] However, the clinical efficacy of these drugs, including this compound, has been significantly undermined by the widespread emergence of resistance.[1][4] Initial studies have pinpointed two primary mechanisms of resistance: mutations within the chromosomal folP gene encoding DHPS and the horizontal acquisition of mobile genetic elements carrying sulfonamide-resistant sul genes.[2][4][5][6]
Core Resistance Mechanisms: A Two-Pronged Approach
Bacteria have evolved two principal strategies to circumvent the inhibitory effects of this compound:
-
Target Modification via folP Gene Mutations: Spontaneous mutations in the folP gene can lead to amino acid substitutions in the DHPS enzyme.[4][7] These alterations, often occurring in loops near the active site, reduce the binding affinity of sulfonamides while preserving the enzyme's ability to bind its natural substrate, para-aminobenzoic acid (pABA).[3][4][8] This decreased affinity allows the folate synthesis pathway to continue, rendering the drug ineffective.[4]
-
Acquisition of Resistant DHPS Homologs (sul genes): A more widespread and highly effective resistance strategy involves the acquisition of sul genes (sul1, sul2, and sul3) through horizontal gene transfer.[1][9][10] These genes are often located on mobile genetic elements like plasmids and transposons, facilitating their rapid dissemination among bacterial populations.[1][9][11] The sul genes encode for alternative DHPS enzymes that are inherently resistant to sulfonamides.[1][5][6] Structural studies have revealed that these Sul enzymes possess a modified pABA-binding region, often featuring a key amino acid insertion (e.g., a Phe-Gly sequence) that sterically hinders the binding of bulkier sulfonamide molecules without significantly impacting pABA binding.[1][5]
Quantitative Analysis of this compound Resistance
The following tables summarize key quantitative data from initial studies, illustrating the impact of folP mutations and sul gene acquisition on this compound (and related sulfonamides) susceptibility.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Sulfamethoxazole
| Bacterial Strain/Construct | Relevant Genotype | MIC (µM) | Reference |
| E. coli C600ΔfolP with wild-type S. mutans folP | Wild-type folP | 20 | [7] |
| E. coli C600ΔfolP with triple-mutant S. mutans folP | Mutant folP (A37V, N172D, R193Q) | 50 | [7][12] |
| S. mutans isolate 8 | Chromosomally-encoded mutant folP | 4000 | [7] |
| H. influenzae Rd RM118 | Wild-type folP | 8 µg/ml | [13] |
| H. influenzae clinical isolates | sul2 gene present | ≥ 1024 µg/ml | [13] |
| H. influenzae clinical isolates | folP with 15 bp insertion | ≥ 1024 µg/ml | [13] |
| E. coli with wild-type folP | Wild-type folP | - | [14] |
| E. coli with mutant folP (Pro64Ser) | Mutant folP | Fourfold increase in MIC | [14] |
Table 2: Enzyme Kinetic Data - Inhibition Constants (Ki) for Sulfadoxine
| DHPS Allele | Amino Acid Changes | Ki for Sulfadoxine (µM) | Fold Increase in Ki | Reference |
| D10-C (Sensitive) | - | 0.23 | 1 | [15] |
| 3D7-C | Ser-436 -> Ala | 1.1 | 4.8 | [15] |
| Tak9/96-C | Ala-437 -> Gly | 2.5 | 10.9 | [15] |
| PR145-C | Gly-581 -> Ser | 2.7 | 11.7 | [15] |
| K1-C | Ala-437 -> Gly, Gly-581 -> Ser | 25.0 | 108.7 | [15] |
| W2mef-C | Ala-437 -> Gly, Lys-540 -> Glu, Ala-581 -> Gly, Ala-613 -> Ser | 186.5 | 811 | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon initial findings. The following outlines the core experimental protocols employed in the study of this compound resistance.
Antimicrobial Susceptibility Testing (AST)
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound or other sulfonamides against bacterial strains.
-
Method: Broth microdilution or agar dilution methods are commonly used.
-
A standardized inoculum of the bacterial strain is prepared.
-
The bacteria are inoculated into a series of microtiter plate wells or onto agar plates containing two-fold serial dilutions of the sulfonamide.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
DNA Sequencing and Analysis
-
Objective: To identify mutations in the folP gene or the presence of sul genes.
-
Method:
-
Genomic DNA is extracted from the bacterial isolate.
-
The folP gene is amplified using Polymerase Chain Reaction (PCR) with specific primers. For sul genes, PCR is performed using primers targeting conserved regions of sul1, sul2, and sul3.
-
The PCR products are purified and sequenced using Sanger or next-generation sequencing methods.
-
The obtained sequences are compared to wild-type or reference sequences to identify mutations or confirm the presence of sul genes.
-
Gene Cloning and Transformation
-
Objective: To confirm the role of specific folP mutations or sul genes in conferring resistance.
-
Method:
-
The folP gene (wild-type or mutant) or a sul gene is amplified via PCR.
-
The amplified gene is ligated into an appropriate expression vector (e.g., pUC19).
-
The recombinant plasmid is transformed into a susceptible, folP-deficient host strain of E. coli.
-
The transformed cells are then subjected to antimicrobial susceptibility testing to determine if the cloned gene confers resistance.[7]
-
Protein Expression and Purification
-
Objective: To produce purified DHPS or Sul enzymes for enzymatic and structural studies.
-
Method:
-
The gene encoding the DHPS or Sul enzyme is cloned into an expression vector, often with an affinity tag (e.g., His-tag).
-
The vector is transformed into an E. coli expression host.
-
Protein expression is induced (e.g., with IPTG).
-
The cells are harvested, lysed, and the protein of interest is purified using affinity chromatography followed by other chromatographic steps like size-exclusion chromatography.
-
Enzyme Kinetics
-
Objective: To determine the kinetic parameters of the DHPS/Sul enzymes and their inhibition by sulfonamides.
-
Method:
-
The activity of the purified enzyme is measured by monitoring the formation of the product, dihydropteroate, over time. This is often done using a spectrophotometric assay.
-
To determine the inhibition constant (Ki), the reaction is carried out in the presence of varying concentrations of the substrate (pABA) and the inhibitor (sulfonamide).
-
The data are fitted to the Michaelis-Menten equation for competitive inhibition to calculate the Ki value.[15]
-
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of DHPS and Sul enzymes to understand the molecular basis of resistance.[1][2]
-
Method:
-
The purified protein is crystallized under specific conditions.
-
The crystals are exposed to a high-intensity X-ray beam.
-
The diffraction pattern is collected and used to calculate an electron density map.
-
A model of the protein structure is built into the electron density map and refined.[5] This can be done with the enzyme alone or in complex with its substrate or a sulfonamide inhibitor to visualize the interactions.[5]
-
Visualizing Resistance Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathway, the primary mechanisms of resistance, and a typical experimental workflow for their investigation.
Caption: Folate biosynthesis pathway and the inhibitory action of this compound on DHPS.
Caption: The two primary mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance mechanisms.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics [ideas.repec.org]
- 7. Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonamide Resistance in Haemophilus influenzae Mediated by Acquisition of sul2 or a Short Insertion in Chromosomal folP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Sulfamoxole: A Comprehensive Technical Guide to its Core Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamoxole is a sulfonamide antibiotic that has been utilized in clinical settings, often in combination with other drugs like trimethoprim, for the treatment of bacterial infections.[1] A thorough understanding of its fundamental chemical properties and solubility is paramount for its effective formulation, pharmacokinetic profiling, and the development of new drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of the interplay between its properties.
Core Chemical Properties of this compound
The fundamental chemical properties of a drug substance are critical determinants of its behavior in biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide | [2] |
| Chemical Formula | C₁₁H₁₃N₃O₃S | [2] |
| Molecular Weight | 267.31 g/mol | [2] |
| Melting Point | 185 - 193 °C | [2] |
| pKa (Strongest Acidic) | 6.81 (Predicted) | [1] |
| pKa (Strongest Basic) | 1.94 (Predicted) | [1] |
| logP | 0.59 - 1.04 (Predicted) | [1] |
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its bioavailability. Poor aqueous solubility can lead to low absorption and therapeutic efficacy.
| Solvent | Solubility | Temperature | Source |
| Water | 1680 mg/L | 20 °C | [1][2] |
| Water | 0.267 mg/mL (Predicted) | Not Specified | [1] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key chemical properties of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[3][4][5]
Principle: A solution of the compound of interest is titrated with a strong acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is half-ionized.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable co-solvent if necessary, due to its limited aqueous solubility. A mixture of water and a miscible organic solvent like methanol or ethanol can be used.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the this compound solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the titrant (acid or base) in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.
-
If a co-solvent is used, the aqueous pKa can be estimated by performing the titration in several solvent-water mixtures and extrapolating to 0% organic solvent using a Yasuda-Shedlovsky plot.[4]
-
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P).
Methodology:
-
Preparation:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol to ensure mutual saturation of the solvents.
-
Prepare a stock solution of this compound in the aqueous phase.
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the aqueous this compound solution with a known volume of the n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Determination of Aqueous Solubility by Shake-Flask Method
This method determines the equilibrium solubility of a compound in an aqueous medium.[6][7][8]
Principle: An excess amount of the solid compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a flask containing a known volume of purified water (or a specific buffer solution).
-
-
Equilibration:
-
Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the experiment.
-
-
Sample Analysis:
-
After equilibration, allow the solution to stand to let the excess solid settle.
-
Filter the supernatant through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
-
Result:
-
The measured concentration represents the aqueous solubility of this compound at the specified temperature.
-
Interplay of Chemical Properties and Solubility
The chemical properties of this compound, particularly its pKa and logP, have a direct impact on its solubility. The following diagram illustrates this relationship.
Caption: Interdependence of this compound's pKa and logP on its aqueous solubility.
The pKa value indicates that this compound is a weak acid. In aqueous solutions, the pH of the medium will determine the extent of its ionization. At a pH below its pKa, the un-ionized form will predominate, which is generally less water-soluble. Conversely, at a pH above its pKa, the ionized form will be more prevalent, leading to increased aqueous solubility.
The logP value, even though predicted, suggests that this compound has a moderate degree of lipophilicity. This property influences its partitioning behavior. A higher logP value generally corresponds to lower aqueous solubility and higher solubility in nonpolar, organic solvents. The interplay between the pKa and logP is crucial, as the ionization state of the molecule significantly affects its partitioning behavior and, consequently, its overall solubility in a given medium.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C11H13N3O3S | CID 12894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Sulfamoxole
Introduction
Sulfamoxole is a sulfonamide antibiotic used in the treatment of bacterial infections. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility. This application note provides a comprehensive overview of a validated Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound.
Principle of the Method
The method utilizes RP-HPLC with UV detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used to elute this compound from the column. The concentration of this compound is determined by measuring its absorbance at a specific wavelength using a UV detector.
Chromatographic Conditions
A summary of typical chromatographic conditions for the analysis of this compound is presented in the table below. These parameters can be adapted and optimized depending on the specific instrumentation and sample matrix.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (pH adjusted to 3.5 with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation Summary
The described method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is provided below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 5 - 70 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from common excipients |
Experimental Workflow
The general workflow for the quantification of this compound using HPLC is depicted in the following diagram.
Application Notes and Protocols for Testing the Synergistic Effects of Sulfamoxole
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to evaluating the synergistic antimicrobial effects of Sulfamoxole, a sulfonamide antibiotic, when used in combination with other antimicrobial agents. The primary focus is on the well-established synergistic relationship between sulfonamides and trimethoprim, which together provide a sequential blockade of the bacterial folic acid synthesis pathway.[1]
Application Notes
Mechanism of Action: Synergistic Inhibition of Folate Biosynthesis
This compound, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[2] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the bacterial synthesis of folic acid.[2][3] Bacteria rely on this pathway to produce tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and protein synthesis.[4]
The synergistic effect of combining this compound with an inhibitor of dihydrofolate reductase (DHFR), such as trimethoprim, arises from the sequential blockade of the same metabolic pathway.[1] Trimethoprim inhibits the subsequent step in the pathway, the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] This dual inhibition leads to a more potent antimicrobial effect than either drug alone and can reduce the likelihood of the development of bacterial resistance.[1]
Signaling Pathway: Bacterial Folate Biosynthesis
Caption: Synergistic inhibition of the bacterial folate synthesis pathway by this compound and Trimethoprim.
Data Presentation: Summarizing Synergistic Effects
The synergistic effect of antimicrobial combinations is typically quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
Table 1: Interpretation of the Fractional Inhibitory Concentration (FIC) Index
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Note: Some literature may define the additive/indifferent range more narrowly (e.g., > 0.5 to 1.0 for additive and > 1.0 to 4.0 for indifference).[5]
Table 2: Example MIC and FIC Index Data for Sulfamethoxazole (SMX) and Trimethoprim (TMP) against Staphylococcus aureus
| Strain | Drug | MIC Alone (mg/L) | MIC in Combination (mg/L) | FIC | ΣFIC | Interpretation |
| Methicillin-Sensitive S. aureus (MSSA) | SMX | 64 | 2 | 0.031 | 0.531 | Additive |
| TMP | 0.5 | 0.25 | 0.5 | |||
| Methicillin-Resistant S. aureus (MRSA) | SMX | 256 | 4 | 0.016 | 0.516 | Additive |
| TMP | 0.5 | 0.25 | 0.5 |
Data adapted from a study on the synergy between sulfamethoxazole and trimethoprim against S. aureus.[6] Note that in this study, a FIC index ≤ 0.6 was considered indicative of synergy.
Table 3: Synergistic Activity of Sulfamethoxazole (SMX) and Trimethoprim (TMP) in Combination with Polymyxin B (PB) against Gram-Negative Bacilli
| Organism (Isolate) | Combination | Result |
| Serratia marcescens | SMX-TMP-PB | Synergy |
| Klebsiella pneumoniae | SMX-TMP-PB | Synergy |
| Pseudomonas aeruginosa | SMX-TMP-PB | Synergy |
| Enterobacter spp. | TMP-PB | Synergy |
| Proteus spp. | SMX-PB | Synergy |
Data summarized from a study on the combined activity of sulfamethoxazole, trimethoprim, and polymyxin B.[7]
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay
This protocol determines the MICs of this compound and a partner drug, both alone and in combination, to calculate the FIC index.
Experimental Workflow: Checkerboard Assay
Caption: A stepwise workflow for performing a checkerboard synergy assay.
Materials:
-
This compound powder
-
Partner antimicrobial agent powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Sterile tubes and pipettes
-
Incubator (35-37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Drug Preparation:
-
Prepare stock solutions of this compound (Drug A) and the partner drug (Drug B) in a suitable solvent, then dilute in CAMHB to a concentration that is four times the highest concentration to be tested.
-
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add 50 µL of the Drug A stock solution to the wells in the first row. Perform serial twofold dilutions down the column.
-
In the first row, add 50 µL of the Drug B stock solution to the wells in the first column. Perform serial twofold dilutions across the row.
-
This creates a gradient of Drug A concentrations in the columns and Drug B concentrations in the rows. The plate should also include wells with each drug alone and a growth control well (no drugs).
-
-
Inoculum Preparation:
-
Culture the bacterial strain on an appropriate agar plate overnight.
-
Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.[8]
-
Incubate the plate at 35-37°C for 16-24 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Determine the MIC of Drug A alone (MICA), Drug B alone (MICB), and the MIC of each drug in combination (MICA,comb and MICB,comb).
-
-
FIC Index Calculation:
-
Calculate the FIC for each drug: FICA = MICA,comb / MICA and FICB = MICB,comb / MICB.
-
Calculate the ΣFIC for each combination: ΣFIC = FICA + FICB.
-
The FIC index for the combination is the lowest ΣFIC value obtained.
-
Protocol 2: Time-Kill Curve Assay
This protocol assesses the rate of bacterial killing by this compound and a partner drug, alone and in combination, over time.
Experimental Workflow: Time-Kill Curve Assay
Caption: A stepwise workflow for performing a time-kill curve synergy assay.
Materials:
-
This compound and partner antimicrobial agent
-
Bacterial strain of interest
-
CAMHB or other suitable broth
-
Shaking incubator (35-37°C)
-
Sterile tubes, pipettes, and spreader
-
Agar plates for colony counting
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the test organism in CAMHB.
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Drug Exposure:
-
Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Partner drug alone (at a relevant concentration, e.g., MIC)
-
This compound + partner drug (at the same concentrations as the individual drugs)
-
-
Add the prepared inoculum to each tube.
-
-
Sampling and Plating:
-
Incubate all tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), remove an aliquot from each tube.
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 35-37°C for 18-24 hours, or until colonies are visible.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at a specific time point with the drug combination compared to the most active single agent.[9]
-
A bacteriostatic effect is observed if there is no significant change in the initial inoculum count, while a bactericidal effect is indicated by a ≥ 3-log₁₀ reduction in the initial inoculum.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. [In vitro synergy between sulfamethoxazole and trimethoprim on strains of Staphylococcus aureus sensitive and resistant to methicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined activity of sulfamethoxazole, trimethoprim, and polymyxin B against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Analytical Determination of Sulfamoxole in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the detection and quantification of Sulfamoxole (also known as Sulfamethoxazole) in various environmental matrices. The following sections detail established analytical techniques, including chromatographic, electrochemical, and spectrophotometric methods, to assist researchers in selecting and implementing the most suitable approach for their specific needs.
Introduction
This compound is a sulfonamide antibiotic widely used in human and veterinary medicine. Its incomplete metabolism and improper disposal lead to its release into the environment, primarily through wastewater effluents. The presence of this compound in water and soil can contribute to the development of antibiotic-resistant bacteria, posing a significant threat to public health and ecosystem integrity.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring its environmental fate and ensuring water safety.
This document outlines various analytical techniques for the determination of this compound in environmental samples, with a focus on providing practical experimental protocols and comparative performance data.
Analytical Techniques Overview
Several analytical techniques have been successfully employed for the detection of this compound in environmental samples. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and whether the analysis is for screening or quantitative purposes. The most common methods include:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the quantification of sulfonamides in environmental matrices due to its high sensitivity and selectivity.[1]
-
Electrochemical Sensors: These offer a promising alternative for rapid, cost-effective, and in-field analysis. Various sensor modifications have been developed to enhance sensitivity and selectivity for this compound.[2][3]
-
Spectrophotometric Methods: These colorimetric techniques are generally simpler and more accessible, making them suitable for screening purposes where high precision is not the primary requirement.[1]
-
Microextraction Techniques: Methods like Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) and Ultrasound-Assisted Dispersive Solid-Phase Microextraction (UA-DSPME) are employed for sample preconcentration.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of this compound in environmental samples.
Table 1: HPLC-MS/MS Methods
| Sample Matrix | Extraction Method | LOD | LOQ | Recovery | Reference |
| Water | Solid-Phase Extraction (SPE) with Bond Elut HLB | 0.3 - 1.9 ng/L | 1.2 - 7.6 ng/L | 74.3 - 118% | [5] |
| Wastewater | SPE | 0.25 µg/L | 0.80 µg/L | Not Specified | [6] |
| River and Seawater | Automated SPE with CNW Poly-Sery HLB | 0.01 - 0.05 ng/L | Not Specified | 79 - 118% | [7] |
| Water | SPE with Oasis HLB Plus | Not Specified | Not Specified | 118 ± 5% | [8] |
Table 2: Electrochemical Sensor Methods
| Sensor Type | Sample Matrix | Linear Range | LOD | Recovery | Reference |
| Co/N-C SACs on Glassy Carbon Electrode | Lake water, groundwater, secondary wastewater | 0.08–66.5 μM | ~15 nM | High accuracy | [2] |
| Molecularly Imprinted Polymer on Boron Doped Diamond Electrode | Surface water | 0.1-100 μM | 24.1 nM | 96.0-106.2% | [3] |
| Graphene and ZnO Nanorods on Glassy Carbon Electrode | Lake water, tap water | 1-220 μmol/L | 0.4 μmol/L | 93.2%-108% | [9] |
| NiO Nanoparticles on Carbon Paste Electrode | Not specified | 0.003-400.0 μM | 1.0 nM | 99.06-103.9% | [10] |
Table 3: Other Methods
| Method | Sample Matrix | LOD | LOQ | Recovery | Reference |
| Digital Colorimetry | Environmental Water | 0.08 µg (3.2 µg/L for 25 mL sample) | 0.26 µg (10.4 µg/L for 25 mL sample) | 82–101% | [1] |
| UA-DLLME-Spectrophotometry | Water and biological samples | 3 µg/L | Not Specified | 92.44%–99.12% | [4] |
| UA-DSPME-Spectrophotometry | Water and biological samples | 6 µg/L | Not Specified | 92.44%–99.12% | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
Protocol 1: Determination of this compound in Water by HPLC-MS/MS
This protocol is based on the methodology for analyzing sulfonamide drugs in water using Agilent Bond Elut HLB SPE cartridges and LC/MS/MS detection.[5]
4.1.1. Sample Preparation (Solid-Phase Extraction)
Caption: Solid-Phase Extraction Workflow for Water Samples.
-
Sample Collection and Preservation: Collect 500 mL of water sample. If not analyzed immediately, store at 4 °C.
-
Filtration: Filter the water sample through a quartz film to remove suspended particles.
-
Chelation and pH Adjustment: Add 0.25 g of Na2EDTA to the filtered sample and dissolve completely. Adjust the sample pH to a range of 4 to 7 using diluted HCl.[5]
-
Internal Standard Spiking: Add appropriate internal standards to the sample.
-
SPE Cartridge Conditioning: Place an Agilent Bond Elut HLB (500 mg, 6 mL) cartridge on a vacuum manifold. Precondition the cartridge by passing 6 mL of methanol (MeOH), followed by 6 mL of ultrapure water.[5]
-
Sample Loading: Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 6 mL of ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge completely by applying a high vacuum for about 10 minutes.
-
Elution: Place a collection tube under the cartridge. Elute the retained analytes with 8 mL of MeOH.[5]
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of a 1:1 mixture of MeOH and water.[5]
-
Final Filtration: Vortex the reconstituted sample and filter it through a 0.2 µm nylon filter into an autosampler vial.
4.1.2. HPLC-MS/MS Analysis
-
Instrumentation: Agilent 1290 Infinity II LC system coupled to an Agilent 6470A triple quadrupole LC/MS system with an Agilent Jet Stream Electrospray ionization source.[5]
-
LC Column: Specific column details should be optimized based on the target analytes, but a C18 column is commonly used.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) is typically used.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 30 psi.
-
Sheath Gas Heater: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Nozzle Voltage: 500 V.[5]
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined.
-
Protocol 2: Electrochemical Detection of this compound
This protocol describes the fabrication and use of an electrochemical sensor based on a single-atom cobalt-anchored nitrogen-doped carbon catalyst (Co/N-C SACs) for the quantification of this compound.[2]
4.2.1. Sensor Fabrication
Caption: Electrochemical Sensor Fabrication Workflow.
-
Electrode Polishing: Polish a glassy carbon electrode (GCE) with alumina slurry on a polishing cloth.
-
Cleaning: Sonicate the polished GCE in ethanol and then in ultrapure water for a few minutes each to remove any residual polishing material.
-
Drying: Dry the cleaned GCE under a stream of nitrogen.
-
Catalyst Suspension Preparation: Prepare a suspension of the Co/N-C SACs in a mixture of water, ethanol, and Nafion solution.
-
Modification: Cast a small volume of the catalyst suspension onto the surface of the GCE.
-
Drying: Allow the solvent to evaporate at room temperature, resulting in the Co/N-C modified GCE (Co/N-C/GC).
4.2.2. Electrochemical Measurement
-
Electrochemical Cell Setup: Use a three-electrode system with the Co/N-C/GC as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Use a suitable buffer solution (e.g., phosphate-buffered saline, PBS) as the supporting electrolyte.
-
Analysis:
-
Record the electrochemical response (e.g., using differential pulse voltammetry or square wave voltammetry) of the sensor in the electrolyte containing the environmental water sample.
-
The quantification is based on the electrochemical oxidation of the –NH2 group of this compound.[2]
-
A calibration curve is constructed by measuring the response to a series of standard solutions of this compound.
-
The concentration of this compound in the environmental sample is determined from the calibration curve.
-
Protocol 3: Screening of this compound in Water by Digital Colorimetry
This protocol is a simplified method for screening this compound in environmental waters based on a colorimetric reaction and analysis with a mobile device.[1]
4.3.1. Sample Preparation and Reaction
Caption: Digital Colorimetry Workflow for this compound Screening.
-
Materials: Polystyrene divinylbenzene sulfonated (SDB-RPS) extraction disks, p-dimethylaminocinnamaldehyde (DMACA) reagent.[1]
-
Extraction: Pass a known volume (e.g., 25 mL) of the water sample through an SDB-RPS disk to retain the this compound.
-
Colorimetric Reaction: Add the DMACA reagent to the disk. A reaction between this compound and DMACA will produce a colored product.
-
Image Acquisition: After a set reaction time, take a picture of the analytical disk using a mobile device, including a color palette in the image for color correction.[1]
4.3.2. Data Analysis
-
Image Processing: Use a computer-vision algorithm to analyze the captured image.
-
Color Space Analysis: Evaluate the color change in a suitable color space (e.g., CIELAB). The a* coordinate has been shown to provide high sensitivity.[1]
-
Quantification: Correlate the color intensity to the concentration of this compound using a calibration curve prepared with standard solutions. The detection limit is reported to be 0.08 µg, and the quantification limit is 0.26 µg for a 25 mL sample.[1]
Conclusion
The analytical techniques described provide a range of options for the detection and quantification of this compound in environmental samples. HPLC-MS/MS remains the most sensitive and selective method for accurate quantification, particularly at trace levels. Electrochemical sensors offer a rapid and portable alternative, suitable for on-site monitoring. Spectrophotometric methods, especially when combined with digital imaging, provide a simple and cost-effective tool for screening purposes. The selection of the most appropriate method will depend on the specific research or monitoring objectives, available resources, and the characteristics of the environmental matrix being analyzed.
References
- 1. mdpi.com [mdpi.com]
- 2. Electrochemical quantification of sulfamethoxazole antibiotic in environmental water using zeolitic imidazolate framework (ZIF)-derived single-atom co ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D2SD00117A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. electrochemsci.org [electrochemsci.org]
Application Notes and Protocols for Assessing the Antibacterial Susceptibility of Sulfamoxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamoxole is a sulfonamide antibiotic that exhibits a bacteriostatic effect by interfering with the folic acid synthesis pathway in susceptible bacteria.[1][2] Like other sulfonamides, this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the synthesis of nucleic acids and proteins.[1][2] By blocking this pathway, this compound halts bacterial growth and replication.[2] Due to the widespread use of sulfonamides, assessing the susceptibility of bacterial isolates to this compound is critical for effective antimicrobial therapy and for monitoring the emergence of resistance.
These application notes provide detailed protocols for two standard methods of determining the antibacterial susceptibility of this compound: Broth Microdilution and Agar Disk Diffusion. It is important to note that while these methods are standardized for sulfonamides in general, specific interpretive criteria (i.e., breakpoints for "Susceptible," "Intermediate," and "Resistant") and quality control ranges for this compound as a single agent are not extensively defined by major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Much of the available data pertains to the closely related compound, sulfamethoxazole, or to combinations of sulfonamides with trimethoprim.[3][4] Therefore, the following protocols are provided as a general guideline, and interpretation of results should be performed with consideration of this context.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The antibacterial action of this compound is centered on the disruption of the bacterial folate synthesis pathway.
Caption: this compound competitively inhibits dihydropteroate synthase.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or 0.1 M NaOH for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine and thymine content
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
Protocol:
-
Preparation of this compound Stock Solution:
-
This compound is sparingly soluble in water. Prepare a stock solution (e.g., 1280 µg/mL) by dissolving the powder in a minimal amount of DMSO or 0.1 M NaOH.
-
Further dilute the stock solution in sterile CAMHB to the desired starting concentration for the assay.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into wells A1 through H11 of a 96-well plate.
-
Add 50 µL of the starting this compound solution to the wells in column 1, resulting in a total volume of 100 µL.
-
Perform serial twofold dilutions by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard the final 50 µL from column 10. This will result in a range of this compound concentrations.
-
Column 11 serves as the positive control (no drug), and column 12 serves as the negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 50 µL of the diluted bacterial suspension.
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
For sulfonamides, a faint haze or trailing endpoint may be observed. The MIC should be read as the concentration that inhibits ≥80% of growth compared to the positive control.
-
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound-impregnated disks (A specific concentration for single-agent this compound disks may need to be prepared in-house as they are not as commercially available as sulfamethoxazole or combination disks).
-
Mueller-Hinton Agar (MHA) plates (4 mm depth) with low thymidine and thymine content.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile cotton swabs.
-
Incubator (35°C ± 2°C).
-
Ruler or caliper for measuring zone diameters.
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923).
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Aseptically apply the this compound disk(s) to the surface of the inoculated agar plate.
-
Gently press each disk with sterile forceps to ensure complete contact with the agar.
-
If using multiple disks on one plate, ensure they are spaced far enough apart to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results based on established zone diameter breakpoints, if available. For sulfonamides, slight growth within the zone may occur; in such cases, the edge of heavy growth should be measured.
-
Caption: Workflow for Agar Disk Diffusion Susceptibility Testing.
Quality Control
Performing quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results. Standard ATCC strains with known susceptibility profiles should be tested in parallel with clinical isolates.
| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) | Expected Zone Diameter Range (mm) |
| Escherichia coli ATCC 25922 | Sulfamethoxazole/Trimethoprim (1.25/23.75 µg disk) | ≤0.5/9.5 | 17-25 |
| Staphylococcus aureus ATCC 25923 | Sulfamethoxazole/Trimethoprim (1.25/23.75 µg disk) | N/A | 24-32 |
| Enterococcus faecalis ATCC 29212 | Sulfamethoxazole/Trimethoprim | 0.5/9.5 - 4/76 | N/A |
Data Presentation
The following table presents comparative data on the inhibition zone diameters for a this compound/Trimethoprim combination (CN 3123) versus a Sulfamethoxazole/Trimethoprim combination.[5] This data indicates that the in vitro activity of the two combinations is largely comparable, with minor variations depending on the bacterial species.[5]
| Bacterial Species | This compound/Trimethoprim (CN 3123) Inhibition Zone Diameter (mm) | Sulfamethoxazole/Trimethoprim Inhibition Zone Diameter (mm) |
| Enterococcus faecalis | Somewhat Greater Activity | - |
| Escherichia coli | Somewhat Greater Activity | - |
| Klebsiella aerogenes | Somewhat Greater Activity | - |
| Proteus mirabilis | - | Stronger Antibacterial Effect |
| Staphylococcus aureus | - | Stronger Antibacterial Effect |
| Achromobacter group | - | Stronger Antibacterial Effect |
Data is qualitative as presented in the cited source.
Conclusion
The broth microdilution and agar disk diffusion methods are standard and reliable techniques for assessing the antibacterial susceptibility of this compound. Due to the limited availability of specific interpretive criteria and quality control ranges for this compound as a single agent, it is recommended to follow the general guidelines for sulfonamides and to interpret the results in the context of available data for closely related compounds like sulfamethoxazole. For research and drug development purposes, establishing internal, compound-specific quality control ranges and interpretive criteria based on a large dataset of wild-type and resistant isolates is highly recommended. Consistent and standardized application of these protocols will ensure the generation of high-quality, reproducible data for the evaluation of this compound's antibacterial efficacy.
References
- 1. EUCAST: Proposed revision of breakpoints for trimethoprim-sulfamethoxazole and trimethoprim. [eucast.org]
- 2. [Studies on the antibacterial activity of the combination this compound/trimethoprim (CN 3123) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacld.com [iacld.com]
- 4. pid-el.com [pid-el.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: A Validated RP-HPLC Method for the Quantitative Estimation of Sulfamoxole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a simple, precise, and accurate isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative estimation of Sulfamoxole in bulk and pharmaceutical dosage forms. The method was developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and specificity.[1] This robust protocol is suitable for routine quality control analysis.
Introduction
This compound is a sulfonamide antibiotic that functions by inhibiting the dihydropteroate synthetase enzyme in bacteria, which is crucial for folic acid synthesis. Accurate quantification of this compound in pharmaceutical formulations is essential to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity.[2] This document provides a comprehensive protocol for a validated RP-HPLC method for the reliable determination of this compound.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with an isocratic pump, manual injector with a 20 µL loop, UV-Vis detector, and data acquisition software (e.g., PEAK LC 7000 or equivalent).[1]
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm particle size) or equivalent. The Kromasil C18 column is effective due to its silica-based packing that interacts well with the polar nature of this compound.[1]
-
Chemicals and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Pharmaceutical-grade tablets for sample analysis
-
Optimized Chromatographic Conditions
A series of trials with varying mobile phase compositions led to the optimized isocratic conditions summarized in Table 1, which provide a sharp, symmetrical peak for this compound.
Table 1: Optimized Chromatographic Conditions [1]
| Parameter | Condition |
| Mode of Separation | Isocratic RP-HPLC |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Acetonitrile : Water (55:30:15 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 241 nm |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: The mobile phase is prepared by mixing 550 mL of methanol, 300 mL of acetonitrile, and 150 mL of purified water. The solution is then degassed by sonication for 15-20 minutes and filtered through a 0.45 µm membrane filter.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations for the linearity study (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[1]
-
Sample Solution Preparation (from tablets):
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution.[3]
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 15 µg/mL).
-
Method Validation Protocol and Results
The developed method was validated as per ICH Q2(R1) guidelines for the following parameters.[1][4][5]
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.[6] A standard solution (15 µg/mL) was injected six times. The acceptance criteria for system suitability are essential to verify that the equipment is functioning correctly on the day of analysis.[7][8]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution (15 µg/mL) six consecutive times.
-
Calculate the system suitability parameters from the resulting chromatograms.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | 4.28 |
| Tailing Factor (T) | T ≤ 2.0[7] | 1.25 |
| Theoretical Plates (N) | N > 2000[9] | 5890 |
| % RSD of Peak Area | ≤ 2.0%[7] | 0.25% |
Specificity
Specificity is the ability of the method to measure the analyte response in the presence of other components such as excipients.
Protocol:
-
Inject the mobile phase (as a blank) to check for interfering peaks at the retention time of this compound.
-
Prepare and inject a placebo solution (containing all tablet excipients except this compound).
-
Inject the this compound standard solution.
-
The results should show no interference from the blank or placebo at the retention time of the this compound peak.
Linearity and Range
The linearity of the method demonstrates a proportional relationship between the concentration of the analyte and the detector response.
Protocol:
-
Inject a series of standard solutions over a concentration range of 5 to 30 µg/mL.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform linear regression analysis and determine the correlation coefficient (R²) and the regression equation.
Table 3: Linearity Data
| Parameter | Acceptance Criteria | Result |
| Linearity Range | 5 – 30 µg/mL | Conforms |
| Correlation Coefficient (R²) | R² ≥ 0.999[10] | 0.9995 |
| Regression Equation | - | y = 7495.8x + 4775.3[1] |
Accuracy (% Recovery)
Accuracy was determined by the standard addition method, spiking a known quantity of this compound into a placebo preparation at three concentration levels (80%, 100%, and 120% of the target concentration).
Protocol:
-
Prepare placebo solutions.
-
Spike the placebo with this compound standard to achieve final concentrations of 12, 15, and 18 µg/mL.
-
Prepare each concentration level in triplicate and analyze them.
-
Calculate the percentage recovery for each level.
Table 4: Accuracy (% Recovery) Results
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 12.0 | 11.92 | 99.33% | 0.45% |
| 100% | 15.0 | 15.08 | 100.53% | 0.31% |
| 120% | 18.0 | 18.05 | 100.28% | 0.28% |
| Acceptance Criteria | 98.0% - 102.0% [11] | ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution (15 µg/mL) on the same day under the same experimental conditions.[12]
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst to assess variations.
Table 5: Precision Results
| Precision Type | Parameter | Acceptance Criteria |
| Repeatability (n=6) | % RSD = 0.248%[1] | % RSD ≤ 2.0% |
| Intermediate Precision (n=6) | % RSD = 0.366%[1] | % RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Protocol:
-
Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[13]
-
Table 6: LOD and LOQ Results
| Parameter | Result |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (e.g., Methanol ± 2%)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters. The method is considered robust if the system suitability criteria are still met.[1] The results showed no significant changes, indicating the method's robustness.
Visualized Workflows
Caption: Experimental workflow for RP-HPLC method validation.
Caption: Interrelationship of key HPLC validation parameters.
Conclusion
The developed isocratic RP-HPLC method for the estimation of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines, and all parameters were found to be within the acceptable limits. The short run time of 10 minutes allows for the efficient analysis of a large number of samples. Therefore, this method can be reliably used for routine quality control testing of this compound in bulk drug and pharmaceutical formulations.
References
- 1. scribd.com [scribd.com]
- 2. jbms.unilag.edu.ng [jbms.unilag.edu.ng]
- 3. ijrpb.com [ijrpb.com]
- 4. jordilabs.com [jordilabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]
- 9. researchgate.net [researchgate.net]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ajpaonline.com [ajpaonline.com]
Application Notes and Protocols: Utilizing Sulfamoxole in the Study of Antibiotic Resistance Evolution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing sulfamoxole in studying the evolution of antibiotic resistance. This compound, a sulfonamide antibiotic, serves as an excellent model compound for investigating the molecular mechanisms and evolutionary trajectories of drug resistance in bacteria.
Introduction to this compound and its Role in Resistance Studies
This compound is a synthetic bacteriostatic antibiotic that inhibits the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1] Its specific mode of action and the well-characterized resistance mechanisms make it a valuable tool for researchers in microbiology, evolutionary biology, and drug development. Studies involving this compound can elucidate the genetic and adaptive changes that lead to resistance, providing insights into broader trends in antibiotic resistance.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes a critical step in the folate biosynthesis pathway: the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[2][3] By mimicking the structure of PABA, this compound binds to the active site of DHPS, blocking the synthesis of dihydrofolic acid.[2][4] This, in turn, halts the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids.[2][3] Human cells are not affected because they obtain folic acid from their diet rather than synthesizing it.[2][3]
Caption: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.
Mechanisms of Resistance to this compound
Bacteria can develop resistance to this compound through several mechanisms:
-
Target Site Modification: Mutations in the folP gene, which encodes for DHPS, can alter the enzyme's structure, reducing its binding affinity for sulfonamides while still allowing it to bind PABA.[2]
-
Acquisition of Resistant DHPS: Bacteria can acquire alternative, drug-insensitive DHPS enzymes encoded by sul genes (e.g., sul1, sul2, sul3). These genes are often located on mobile genetic elements like plasmids and integrons, facilitating their spread among different bacterial species.[5][6]
-
Increased Production of PABA: Overproduction of the natural substrate, PABA, can outcompete the inhibitory action of this compound.[2]
-
Efflux Pumps: Although less common for sulfonamides alone, multidrug resistance (MDR) efflux pumps can actively transport this compound out of the bacterial cell.[7]
Data Presentation: Quantitative Analysis of Resistance Evolution
The following tables summarize quantitative data from studies on this compound resistance evolution.
Table 1: Evolution of Sulfonamide Resistance Gene Abundance under Sulfamethoxazole (SMX) Pressure
| Gene | Initial Relative Abundance (copies/16S rRNA) | Relative Abundance after 420 days with SMX (copies/16S rRNA) | Fold Increase |
| sul1 | Not specified | Not specified | Significant increase |
| sul2 | Not specified | Not specified | Significant increase |
| sul3 | Not specified | Not specified | Significant increase |
Data adapted from a study on wastewater treatment systems exposed to tetracycline and sulfamethoxazole. The study reported a significant increase in the abundance of sul genes upon antibiotic exposure, with sul1 being the most prevalent.[5][8][9]
Table 2: Evolution of Minimum Inhibitory Concentrations (MICs) in Stenotrophomonas maltophilia
| Population | Initial MIC (µg/mL) | Final MIC (µg/mL) after 21 days | Fold Increase in MIC |
| SXT-A | 0.5 | 16 | 32 |
| SXT-B | 0.5 | 16 | 32 |
| SXT-C | 0.5 | 1.5 | 3 |
| SXT-D | 0.5 | 1.5 | 3 |
| SXT-E | 0.25 | 16 | 64 |
SXT refers to the combination of sulfamethoxazole and trimethoprim. Data from an experimental evolution study with S. maltophilia.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments in studying this compound resistance evolution.
Protocol 1: Experimental Evolution of this compound Resistance in Bacteria
This protocol describes a method for inducing and studying the evolution of this compound resistance in a bacterial population over time.
Objective: To select for and characterize this compound-resistant mutants of a target bacterial species.
Materials:
-
Target bacterial strain (e.g., Escherichia coli, Stenotrophomonas maltophilia)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well microplates
-
Incubator shaker
-
Spectrophotometer (for measuring optical density at 600 nm, OD600)
-
Materials for serial dilutions and plating (pipettes, tips, petri dishes with agar medium)
Procedure:
-
Determine the initial Minimum Inhibitory Concentration (MIC):
-
Prepare a 2-fold serial dilution of this compound in LB broth in a 96-well plate.
-
Inoculate each well with the bacterial strain to a final OD600 of approximately 0.05.
-
Incubate at the optimal growth temperature with shaking for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
-
Initiate Experimental Evolution:
-
Inoculate a culture of the bacterial strain in LB broth containing a sub-lethal concentration of this compound (e.g., 0.5 x MIC).
-
Incubate with shaking until the culture reaches stationary phase.
-
This is Generation 1.
-
-
Serial Passaging:
-
Dilute the stationary phase culture 1:100 into fresh LB broth containing an increased concentration of this compound (e.g., doubling the concentration every 3 days).
-
Incubate with shaking until the culture reaches stationary phase.
-
Repeat this serial passaging for a desired number of generations or until a significant increase in MIC is observed.
-
At regular intervals (e.g., every 10 generations), archive a sample of the evolving population by mixing with glycerol to a final concentration of 20% and storing at -80°C.
-
-
Characterization of Resistant Isolates:
-
At the end of the experiment, streak the evolved population onto agar plates to obtain single colonies.
-
Determine the MIC of individual isolates to confirm the level of resistance.
-
Perform whole-genome sequencing on selected resistant isolates to identify mutations associated with resistance.
-
Caption: A generalized workflow for studying the experimental evolution of antibiotic resistance.
Protocol 2: Quantification of Sulfonamide Resistance Genes (sul1, sul2, sul3) by qPCR
This protocol outlines the use of quantitative PCR (qPCR) to determine the abundance of common sulfonamide resistance genes relative to the total bacterial population.
Objective: To quantify the copy numbers of sul1, sul2, and sul3 genes in a bacterial community.
Materials:
-
DNA extracted from the bacterial community (e.g., from the experimental evolution study or environmental samples)
-
qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or other fluorescent dye)
-
Primers for sul1, sul2, sul3, and a universal 16S rRNA gene (for normalization)
-
qPCR instrument
-
Nuclease-free water
-
Standards for each gene (plasmids containing the target gene sequence of known concentration)
Procedure:
-
Primer Design and Validation:
-
Obtain or design specific primers for the sul1, sul2, sul3, and 16S rRNA genes.
-
Validate primer specificity and efficiency through standard PCR and melt curve analysis.
-
-
Preparation of Standards:
-
Prepare a 10-fold serial dilution of the plasmid standards for each gene to generate a standard curve.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix according to the manufacturer's instructions. A typical reaction includes:
-
qPCR master mix
-
Forward and reverse primers (final concentration typically 200-500 nM)
-
Template DNA (1-10 ng)
-
Nuclease-free water to the final volume
-
-
Set up reactions in triplicate for each sample and standard. Include no-template controls to check for contamination.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program includes:
-
Initial denaturation (e.g., 95°C for 5 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis
-
-
-
Data Analysis:
-
Generate a standard curve for each gene by plotting the cycle threshold (Ct) values against the logarithm of the standard concentrations.
-
Determine the copy number of each sul gene and the 16S rRNA gene in the samples based on their Ct values and the standard curves.
-
Calculate the relative abundance of each sul gene by normalizing its copy number to the copy number of the 16S rRNA gene.
-
Conclusion
This compound is a powerful tool for investigating the fundamental principles of antibiotic resistance evolution. The protocols and data presented here provide a framework for researchers to design and execute studies that can contribute to our understanding of how bacteria adapt to antibiotic pressure. This knowledge is crucial for the development of new therapeutic strategies to combat the growing threat of antimicrobial resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 3. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Evolution of Antibiotic Resistance and the Relationship between the Antibiotic Resistance Genes and Microbial Compositions under Long-Term Exposure to Tetracycline and Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Origins and Evolution of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of Antibiotic Resistance and the Relationship between the Antibiotic Resistance Genes and Microbial Compositions under Long-Term Exposure to Tetracycline and Sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Sulfamoxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo studies to evaluate the efficacy of Sulfamoxole, a sulfonamide antibiotic. The protocols outlined below are intended to serve as a foundation for researchers to adapt to their specific experimental needs.
Introduction to this compound
This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. Like other sulfonamides, its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] This pathway is critical for the synthesis of nucleic acids and certain amino acids, and its disruption leads to a bacteriostatic effect.[1][3] Eukaryotic cells are not affected as they obtain folic acid from their diet.[5] this compound is often used in combination with trimethoprim to achieve a synergistic bactericidal effect by sequentially blocking the same metabolic pathway.[2][4]
Mechanism of Action: Inhibition of Folic Acid Synthesis
The antibacterial activity of this compound stems from its structural similarity to para-aminobenzoic acid (PABA), a natural substrate for DHPS. By competing with PABA for the active site of the enzyme, this compound prevents the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid, the biologically active form of folate.[1][2][3]
In Vivo Efficacy Models
The selection of an appropriate animal model is crucial for evaluating the in vivo efficacy of an antimicrobial agent. Murine models of sepsis and pneumonia are well-established and widely used for this purpose.
Murine Sepsis Model
The murine sepsis model, often induced by intraperitoneal injection of a bacterial suspension, is a standard for assessing the systemic efficacy of antibiotics.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle control (e.g., 5% DMSO in sterile saline)
-
Syringes and needles (27G)
-
Surgical instruments for tissue collection
-
Stomacher or tissue homogenizer
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days under standard laboratory conditions.
-
Inoculum Preparation:
-
Inoculate a single colony of the chosen bacterial strain into TSB and incubate overnight at 37°C with shaking.
-
The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The optimal infectious dose should be determined in a pilot study to achieve a lethal infection within a specified timeframe in untreated animals.
-
-
Induction of Sepsis:
-
Inject each mouse intraperitoneally (IP) with 0.1 mL of the bacterial suspension.
-
-
Drug Administration:
-
At 1 and 6 hours post-infection, administer this compound (e.g., 50 mg/kg) or the vehicle control via the desired route (e.g., oral gavage, subcutaneous injection). The dosing regimen should be based on available pharmacokinetic data or preliminary studies.
-
-
Monitoring:
-
Monitor the mice at least twice daily for 7-14 days for signs of morbidity and mortality. Record survival data.
-
-
Bacterial Load Determination (Satellite Group):
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize a separate group of mice.
-
Collect blood via cardiac puncture and perform serial dilutions for plating on appropriate agar plates to determine bacteremia (CFU/mL).
-
Perform peritoneal lavage with sterile PBS to collect peritoneal fluid for CFU enumeration.
-
Aseptically harvest spleen, liver, and lungs. Homogenize the tissues in sterile PBS and perform serial dilutions for plating to determine bacterial burden in each organ (CFU/gram of tissue).
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier survival curves and the log-rank test.
-
Compare CFU counts between treatment and control groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Murine Pneumonia Model
The murine pneumonia model is used to evaluate the efficacy of antibiotics against respiratory tract infections.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Pathogenic bacterial strain (e.g., Klebsiella pneumoniae ATCC 43816, Pseudomonas aeruginosa PAO1)
-
Appropriate bacterial culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
This compound
-
Vehicle control
-
Pipettor and sterile tips
-
Surgical instruments for tissue collection
-
Tissue homogenizer
Procedure:
-
Animal Acclimatization and Inoculum Preparation: As described for the sepsis model.
-
Induction of Pneumonia:
-
Anesthetize the mice.
-
Instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares (intranasal) or directly into the trachea (intratracheal). The optimal infectious dose should be determined in a pilot study.
-
-
Drug Administration:
-
At 2 and 8 hours post-infection, administer this compound or the vehicle control.
-
-
Monitoring:
-
Monitor the mice at least twice daily for 7 days for signs of illness and mortality.
-
-
Bacterial Load and Inflammation Assessment (Satellite Group):
-
At predetermined time points (e.g., 24 and 48 hours post-infection), euthanize a separate group of mice.
-
Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with sterile PBS. Determine total and differential cell counts in the BAL fluid and quantify bacterial load (CFU/mL).
-
Aseptically harvest the lungs, homogenize, and plate serial dilutions to determine the bacterial burden (CFU/gram of tissue).
-
A portion of the lung tissue can be fixed in formalin for histopathological analysis to assess inflammation and tissue damage.
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier survival curves and the log-rank test.
-
Compare CFU counts and inflammatory cell counts between groups using appropriate statistical tests.
-
Score lung histology for inflammation and damage.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
A PK/PD analysis is essential to correlate drug exposure with antibacterial efficacy.
Pharmacokinetic Study Protocol
Procedure:
-
Administer a single dose of this compound to uninfected mice via the intended therapeutic route (e.g., oral and intravenous).
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
Toxicity Studies
Assessing the toxicity of this compound is a critical component of its preclinical evaluation.
Acute Oral Toxicity Study Protocol (Limit Test)
Procedure:
-
Fast adult female BALB/c mice overnight.
-
Administer a single high dose of this compound (e.g., 2000 mg/kg) via oral gavage to a group of 5 mice.
-
Administer the vehicle to a control group of 5 mice.
-
Observe the animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity (e.g., changes in behavior, appearance, weight loss) and mortality.
-
Record body weights prior to dosing and on days 7 and 14.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
If mortality is observed, a lower dose should be tested in a new group of animals to determine the approximate lethal dose.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between experimental groups.
Efficacy Data
Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Route | Survival Rate (%) | Log10 Reduction in Blood CFU/mL (at 24h) | Log10 Reduction in Spleen CFU/g (at 24h) |
| Vehicle Control | - | PO | |||
| This compound | 25 | PO | |||
| This compound | 50 | PO | |||
| This compound | 100 | PO | |||
| Positive Control |
Table 2: In Vivo Efficacy of this compound in a Murine Pneumonia Model
| Treatment Group | Dose (mg/kg) | Route | Survival Rate (%) | Log10 Reduction in Lung CFU/g (at 48h) | BAL Fluid Total Cell Count (x10^5 cells/mL at 48h) |
| Vehicle Control | - | PO | |||
| This compound | 25 | PO | |||
| This compound | 50 | PO | |||
| This compound | 100 | PO | |||
| Positive Control |
Pharmacokinetic Data
Table 3: Pharmacokinetic Parameters of this compound in BALB/c Mice (Single Dose)
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-inf) (µg·h/mL) | t1/2 (h) |
| Oral | 50 | ||||
| Intravenous | 10 |
Note: Data to be filled upon completion of pharmacokinetic studies. The table structure is provided as a template.
Toxicity Data
Table 4: Acute Oral Toxicity of this compound in BALB/c Mice (Limit Test)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Gross Necropsy Findings |
| 0 (Vehicle) | 5 | |||
| 2000 | 5 |
Note: An LD50 for the closely related sulfamethoxazole in mice has been reported as 2300 mg/kg (oral).[6] This information can be used for dose range finding.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Safety of sulfamethoxazole–trimethoprim for the treatment of bacterial infection in outpatient settings: A systematic review and meta‐analysis with active comparator disproportionality analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bemsreports.org [bemsreports.org]
- 5. Single-dose therapy with trimethoprim-sulfamethoxazole for urinary tract infection in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
Application Notes and Protocols for the Characterization of New Sulfamoxole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfamoxole, a sulfonamide antibiotic, serves as a scaffold for the development of new derivatives with potentially enhanced antimicrobial activity, improved pharmacokinetic profiles, and reduced side effects. A thorough characterization of these new chemical entities is paramount to understanding their structure-activity relationships and assessing their therapeutic potential. These application notes provide a comprehensive guide to the essential techniques and protocols for the systematic characterization of novel this compound derivatives.
Section 1: Physicochemical Characterization
A fundamental understanding of the physicochemical properties of new this compound derivatives is crucial as these properties significantly influence their biological activity and pharmacokinetic behavior. Key parameters include solubility, pKa, and lipophilicity.
1.1. Aqueous Solubility Determination
Protocol:
-
Prepare a series of saturated solutions of the this compound derivative in deionized water at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the solutions for 24 hours with continuous agitation.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of the dissolved derivative using a validated HPLC-UV method.[1]
-
Express solubility in µg/mL or mg/L.
1.2. Determination of Acid Dissociation Constant (pKa)
The pKa value is critical as it determines the degree of ionization of the drug at different physiological pH values, which in turn affects its absorption and distribution.[2]
Protocol: Potentiometric Titration
-
Accurately weigh and dissolve a known amount of the this compound derivative in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point.
1.3. Lipophilicity Determination (Log P)
Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), influences the drug's ability to cross biological membranes.
Protocol: Shake-Flask Method
-
Prepare a solution of the this compound derivative in a biphasic system of n-octanol and water (or a suitable buffer).
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the derivative in both the n-octanol and aqueous phases using HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
Log P = log10(P).
Data Presentation:
| Derivative | Aqueous Solubility (µg/mL at 25°C) | pKa | Log P |
| This compound | 500 | 5.6 | 0.89 |
| Derivative A | 750 | 6.1 | 1.25 |
| Derivative B | 250 | 5.2 | 0.65 |
| Derivative C | 1200 | 5.8 | 1.05 |
Section 2: Structural Elucidation
Confirmation of the chemical structure of newly synthesized derivatives is a critical step. A combination of spectroscopic techniques is employed for unambiguous structural determination.[3][4][5][6]
2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Protocol:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the derivative (typically around 254 nm or 270 nm for sulfonamides).[1]
-
Analysis: The purity of the derivative is determined by the percentage of the main peak area relative to the total peak area.
2.2. Mass Spectrometry (MS) for Molecular Weight Determination
Protocol:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for sulfonamides.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mode: Positive or negative ion mode, depending on the derivative's structure.
-
Sample Preparation: Infuse a dilute solution of the derivative in a suitable solvent (e.g., methanol) directly into the mass spectrometer.
-
Analysis: The molecular weight is confirmed by the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M-H]⁻).
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Spectra to Acquire:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon framework.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms for complex structures.
-
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are used to confirm the proposed chemical structure.[5][6]
2.4. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the derivative or analyze as a thin film.
-
Analysis: The presence of characteristic absorption bands confirms the presence of key functional groups such as N-H (amine and sulfonamide), S=O (sulfonamide), C=O, and aromatic rings.[4][5][6]
Data Presentation:
| Derivative | Purity (HPLC, %) | [M+H]⁺ (m/z) | Key ¹H NMR Signals (ppm) | Key FTIR Bands (cm⁻¹) |
| Derivative A | 99.2 | 354.1 | 7.8 (d, 2H), 6.7 (d, 2H), 2.1 (s, 3H) | 3350 (N-H), 1340, 1160 (S=O) |
| Derivative B | 98.5 | 412.2 | 8.1 (d, 2H), 7.2 (m, 5H), 6.9 (d, 2H) | 3345 (N-H), 1355, 1150 (S=O) |
| Derivative C | 99.6 | 388.1 | 7.9 (d, 2H), 6.8 (d, 2H), 4.2 (q, 2H), 1.3 (t, 3H) | 3360 (N-H), 1348, 1155 (S=O) |
Section 3: In Vitro Antibacterial Activity Assessment
The primary goal of developing new this compound derivatives is often to enhance their antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) is the most common parameter used to quantify the in vitro antibacterial activity.[8]
Protocol: Broth Microdilution Method
-
Bacterial Strains: Use standard reference strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) and clinically relevant isolates.[3][5][8]
-
Culture Medium: Mueller-Hinton Broth (MHB) is the standard medium.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of the this compound derivatives in MHB in a 96-well microtiter plate.
-
Incubation: Inoculate the wells with the bacterial suspension and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the derivative that completely inhibits visible bacterial growth.[5][8]
Data Presentation:
| Derivative | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. S. aureus ATCC 29213 |
| This compound | 64 | 32 |
| Derivative A | 16 | 8 |
| Derivative B | 128 | 64 |
| Derivative C | 32 | 16 |
Section 4: Preliminary Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives is crucial for their development as therapeutic agents.[9][10]
Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
System: Human or rat liver microsomes.
-
Reaction Mixture: Incubate the this compound derivative at a known concentration with liver microsomes and an NADPH-generating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Processing: Quench the reaction with a cold organic solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated.
Data Presentation:
| Derivative | In Vitro Half-life (t₁/₂, min) in Human Liver Microsomes |
| This compound | 45 |
| Derivative A | 65 |
| Derivative B | 25 |
| Derivative C | 55 |
Mandatory Visualizations
Caption: Experimental Workflow for Characterizing New this compound Derivatives.
Caption: Mechanism of Action of Sulfonamides in Bacteria.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Study of Antibacterial Activity of Some New Amphiphilic Sulfamethoxazole Derivatives [eajbsc.journals.ekb.eg]
- 9. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Pharmacokinetics of sulphonamides administered in combination with trimethoprim] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification of Sulfamoxole Metabolites Using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfamoxole is a sulfonamide antibiotic used for the treatment of bacterial infections. Understanding its metabolic fate is crucial for evaluating its efficacy, pharmacokinetics, and potential toxicity. The identification and quantification of drug metabolites are key aspects of drug development and clinical monitoring. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the definitive technique for this purpose due to its high sensitivity, selectivity, and structural elucidative power.
While specific literature on this compound metabolism is limited, extensive research exists for the closely related and structurally similar compound, sulfamethoxazole (SMX). The analytical methodologies and metabolic pathways established for sulfamethoxazole serve as an excellent and directly applicable model for studying this compound. This application note provides detailed protocols and data for the identification of this compound metabolites using LC-MS/MS, based on the established methods for sulfamethoxazole.
Metabolic Pathways
In humans, sulfamethoxazole is metabolized into at least five different metabolites[1]. The primary metabolic routes are mediated by arylamine N-acetyltransferase (NAT) enzymes, which acetylate the N4 position, and Cytochrome P450 enzymes (specifically CYP2C9), which are responsible for oxidation[1][2]. A minor pathway involves glucuronidation at the N4 position by UGT enzymes[2]. The major metabolites include N4-acetyl-sulfamethoxazole, N4-hydroxy-sulfamethoxazole, and N-glucuronide conjugates[1]. While the N4-acetylated metabolite is the most abundant, none of the identified metabolites appear to possess antimicrobial activity[2][3][4].
Caption: Key metabolic pathways for this compound/sulfamethoxazole.
Experimental Workflow
The overall workflow for metabolite identification involves several key stages, from sample collection to data analysis. Each step must be optimized to ensure accurate and reproducible results.
Caption: General workflow for LC-MS/MS based metabolite identification.
Experimental Protocols
Protocol 1: Sample Preparation
Proper sample preparation is critical to remove matrix interferences and concentrate the analytes of interest.
1.1: Protein Precipitation (PPT) for Plasma/Serum Samples This is a rapid method for removing proteins from biological samples.
-
Aliquot 50-100 µL of plasma or serum into a microcentrifuge tube[5].
-
Add 3 volumes (e.g., 150-300 µL) of ice-cold acetonitrile or methanol containing an appropriate internal standard (IS)[5][6].
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C[6].
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
1.2: Solid-Phase Extraction (SPE) for Aqueous Samples (Urine/Wastewater) SPE is used for cleanup and concentration of analytes from complex aqueous matrices.
-
Centrifuge the sample (e.g., 1-10 mL of urine or wastewater) to remove particulate matter.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1-2 mL of methanol followed by 1-2 mL of deionized water.
-
Load the sample onto the SPE cartridge at a slow flow rate.
-
Wash the cartridge with 1-2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analytes with 1-2 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under nitrogen and reconstitute as described in the PPT protocol (Step 7).
Protocol 2: LC-MS/MS Analysis
2.1: Liquid Chromatography (LC) Chromatographic separation is essential to resolve the parent drug from its metabolites and matrix components.
-
LC System: A standard HPLC or UHPLC system.
-
Column: Agilent Extend-C18 (2.1 mm x 50 mm, 3.5 µm) or equivalent[7].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8].
-
Gradient: A typical gradient starts with low %B (e.g., 5%), ramps up to high %B (e.g., 95%) to elute analytes, holds for a wash step, and then re-equilibrates at the initial conditions. A total run time of 3-5 minutes is often sufficient[7][9].
-
Injection Volume: 5-10 µL[8].
-
Column Temperature: 30-40°C[8].
2.2: Mass Spectrometry (MS) MS detection provides the necessary sensitivity and structural information.
-
Ion Source: Electrospray Ionization (ESI), typically in positive ion mode[8][10].
-
Instrumentation:
-
For Quantification: A triple quadrupole (QqQ) or Q-TRAP mass spectrometer is ideal, operating in Selected Reaction Monitoring (SRM) mode[10][11].
-
For Identification: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is preferred to obtain accurate mass measurements for formula determination[3][5].
-
-
Typical ESI Parameters:
Data Presentation
Quantitative data from various studies on sulfamethoxazole provides a baseline for method development.
Table 1: Example SRM Transitions for Targeted Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
|---|---|---|---|---|
| Sulfamethoxazole | 254.0 | 156.0 | - | [10] |
| Sulfamethoxazole | 254.0 | 108.0 | - | [10] |
| N4-Acetyl-SMX | 296.0 | 198.0 | - | [12] |
| N4-Acetyl-SMX | 296.0 | 108.0 | - |[12] |
Table 2: Summary of Method Performance for Sulfamethoxazole Quantification
| Matrix | Linearity Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Reference |
|---|---|---|---|---|
| Hospital Effluent | 0.8 – 100.0 | 0.25 | 0.80 | [10] |
| Rat Plasma | 20 – 40,000 | - | 20 | [7] |
| Human Serum | 12,000 - 400,000 | 470 | - |[6] |
Table 3: Relative Abundance of Sulfamethoxazole and Metabolites in Human Urine
| Compound | Relative Abundance (%) | Reference |
|---|---|---|
| N4-Acetyl-sulfamethoxazole | 59% | [3][4] |
| Sulfamethoxazole (Parent) | 17% | [3][4] |
| Sulfamethoxazole-N-glucuronide | 7% | [3][4] |
| Isoxazole ring-opened variants | 2-3% |[13] |
Data Analysis and Metabolite Identification Strategy
-
Untargeted Screening (HRMS): For novel metabolite discovery, high-resolution full scan data is acquired. Potential metabolites are identified by searching for predicted mass shifts from the parent drug corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +42 Da for acetylation, +176 Da for glucuronidation).
-
Fragmentation Analysis: Candidate metabolite peaks are subjected to MS/MS fragmentation. The fragmentation pattern is then analyzed to confirm the structure. The presence of characteristic product ions from the parent drug structure in the metabolite's MS/MS spectrum provides strong evidence for its identity[3][12].
-
Targeted Analysis (SRM): Once metabolites are identified, a targeted SRM method can be developed for routine quantification. This involves optimizing the precursor-to-product ion transitions for maximum sensitivity and specificity[10][11].
-
Software: Specialized software such as SCIEX PeakView can be used for manual assessment of chromatograms and MS/MS spectra to confirm metabolite identities[3][13].
Conclusion
Liquid chromatography coupled with tandem mass spectrometry is a powerful and indispensable tool for the identification and quantification of this compound metabolites. By leveraging established protocols for the structurally similar compound sulfamethoxazole, researchers can develop robust and sensitive assays. The methodologies outlined in this note, from sample preparation to data analysis, provide a comprehensive framework for characterizing the metabolic profile of this compound, which is essential for advancing drug development and ensuring clinical safety and efficacy.
References
- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishing Plasma Concentration Methodology for Trimethoprim/Sulfamethoxazole: Application in Therapeutic Drug Monitoring of Critically Ill Patients. | Read by QxMD [read.qxmd.com]
- 6. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of co-trimoxazole in serum and plasma using MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sulfamoxole Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Sulfamoxole in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?
A1: Understanding the physicochemical properties of this compound is crucial for addressing solubility challenges. Key parameters are summarized in the table below. Please note that while an experimental water solubility value is available for this compound, experimental pKa and logP values are not readily found in the literature. Therefore, a predicted logP value is provided, and the pKa of the structurally similar sulfonamide, Sulfamethoxazole, is used as an estimate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O₃S | PubChem[1] |
| Molecular Weight | 267.31 g/mol | PubChem[1] |
| Melting Point | 185 - 193 °C | PubChem[1] |
| Water Solubility | 1680 mg/L (at 20 °C) | DrugBank[1] |
| Predicted logP | 1.3 | PubChem[1] |
| Estimated pKa | ~5.7 (based on Sulfamethoxazole) | PubChem[2] |
Disclaimer: The pKa value is an estimate based on the structurally related compound Sulfamethoxazole due to the lack of available experimental data for this compound.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound, like other sulfonamides, is highly dependent on the pH of the aqueous buffer. Sulfonamides are acidic drugs. At a pH below the pKa, the compound will be in its less soluble, neutral form. As the pH increases above the pKa, this compound will become ionized, leading to a significant increase in its aqueous solubility. Therefore, adjusting the pH of the buffer to be at least 1-2 units above the estimated pKa of ~5.7 is a primary strategy to enhance its solubility.
Q3: I am observing precipitation of this compound in my aqueous buffer. What are the common causes and how can I troubleshoot this?
A3: Precipitation of this compound in aqueous buffers is a common issue. The troubleshooting workflow below can help identify the cause and find a solution.
Troubleshooting Guides
Issue 1: Low Solubility in Neutral or Acidic Buffers
-
Problem: You are unable to dissolve the desired concentration of this compound in a buffer with a pH at or below 7.
-
Solutions:
-
pH Adjustment: The most straightforward approach is to increase the pH of your buffer. Aim for a pH of 7.4 or higher to ensure the majority of the this compound is in its ionized, more soluble form.
-
Use of Co-solvents: If adjusting the pH is not possible for your experimental setup, consider using a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used. It is recommended to first dissolve the this compound in a small amount of the co-solvent to create a concentrated stock solution, and then dilute this stock into your aqueous buffer. Be mindful of the final concentration of the co-solvent, as it may affect your experiment.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Issue 2: Precipitation After Adding a Concentrated Stock Solution to the Buffer
-
Problem: You have successfully dissolved this compound in an organic solvent (e.g., DMSO), but it precipitates when you dilute the stock solution into your aqueous buffer.
-
Solutions:
-
Reduce the Stock Concentration: The concentration of your stock solution may be too high, leading to supersaturation and subsequent precipitation upon dilution. Try preparing a more dilute stock solution.
-
Slow Addition and Stirring: Add the stock solution to the buffer slowly while vigorously stirring. This can help to prevent localized high concentrations that can initiate precipitation.
-
Optimize the Co-solvent Percentage: The final percentage of the organic co-solvent in your buffer may be too low to maintain solubility. You may need to increase the final co-solvent concentration, but be sure to check the tolerance of your experimental system to the solvent.
-
Temperature: Gently warming the buffer while adding the stock solution can sometimes help to increase solubility. However, be cautious as temperature changes can also affect the stability of your compound and other components of your system.
-
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
This protocol describes how to prepare a solution of this compound in an aqueous buffer using DMSO as a co-solvent.
Methodology:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Add a small volume of 100% DMSO to the powder.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. A typical stock concentration might be 10-50 mg/mL.
-
-
Dilution in Aqueous Buffer:
-
Prepare your desired aqueous buffer at the target pH.
-
While vigorously stirring the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Protocol 2: Solubility Enhancement using Cyclodextrin (HP-β-CD) Inclusion Complexation
This protocol outlines the preparation of a this compound solution using HP-β-CD to improve its solubility.
Methodology:
-
Prepare the Cyclodextrin Solution:
-
Weigh the required amount of HP-β-CD. The molar ratio of HP-β-CD to this compound can range from 1:1 to higher, depending on the desired solubility enhancement.
-
Dissolve the HP-β-CD in the aqueous buffer of choice.
-
-
Add this compound:
-
Add the this compound powder directly to the HP-β-CD solution.
-
-
Equilibration:
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
-
Filtration:
-
Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved this compound.
-
-
Quantification:
-
Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Protocol 3: Preparation of a this compound Solid Dispersion
Solid dispersions can significantly enhance the dissolution rate and apparent solubility of poorly soluble drugs. This protocol describes a solvent evaporation method.
Methodology:
-
Dissolution:
-
Dissolve the desired amount of this compound in a suitable organic solvent (e.g., methanol, ethanol, or acetone).
-
In a separate container, dissolve a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000) in the same solvent. The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10) to optimize solubility enhancement.
-
-
Mixing:
-
Combine the two solutions and mix thoroughly.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
-
Drying:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
-
Milling:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle. The resulting powder can then be used for dissolution studies in aqueous buffers.
-
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility enhancement of the related compound, Sulfamethoxazole, using different techniques. This data can serve as a guide for what to expect when applying similar methods to this compound.
Table 2: Solubility Enhancement of Sulfamethoxazole
| Method | Carrier/Co-solvent | Drug:Carrier Ratio | Solvent/Buffer | Temperature (°C) | Fold Increase in Solubility | Source |
| Co-solvency | DMSO | 1:2 (v/v) | PBS (pH 7.2) | N/A | - | Cayman Chemical[3] |
| Solid Dispersion | PVP K30 | 1:10 (w/w) | Water | N/A | ~3-5 | Journal of Drug Delivery and Therapeutics[4] |
| Solid Dispersion | PEG 6000 | 1:5 (w/w) | Water | N/A | >95% drug release in 45 min | bepls[5] |
| Inclusion Complex | β-Cyclodextrin | N/A | pH 4.5 | N/A | ~4.4 | African Journal of Pharmacy and Pharmacology[6] |
| Inclusion Complex | HP-β-Cyclodextrin | N/A | pH 7.0 | N/A | - | African Journal of Pharmacy and Pharmacology[6] |
Note: The data in this table is for Sulfamethoxazole and should be used as a reference for formulating this compound.
References
- 1. This compound | C11H13N3O3S | CID 12894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. course.cutm.ac.in [course.cutm.ac.in]
- 5. iwaponline.com [iwaponline.com]
- 6. Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Sulfamoxole Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Sulfamoxole. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound analysis?
A1: A common starting point for this compound analysis is using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution. Detection is typically performed using a UV detector at a wavelength between 254 nm and 278 nm.[1][2][3] The flow rate is generally maintained around 1.0 to 1.2 mL/min.[2][4][5]
Q2: How can I prepare my sample and standard solutions for this compound analysis?
A2: For standard preparation, accurately weigh a known amount of this compound working standard and dissolve it in a small amount of the mobile phase or a suitable organic solvent like methanol.[2][6] Sonicate the solution for about 15 minutes to ensure complete dissolution, and then dilute to the final volume with the mobile phase.[2] For sample preparation from tablets, crush a number of tablets, and an accurately weighed portion of the powder equivalent to a specific amount of this compound is transferred to a volumetric flask. Add a portion of the mobile phase, sonicate for approximately 20 minutes to dissolve the active ingredient, and then dilute to volume with the mobile phase. It is crucial to filter the final solution through a 0.45 µm nylon filter before injection.[2]
Q3: What is the optimal detection wavelength for this compound?
A3: The optimal UV detection wavelength for this compound can vary slightly depending on the mobile phase composition. However, common wavelengths used that provide good sensitivity are 254 nm, 260 nm, 264 nm, and 278 nm.[1][2][3][7][8] A study using a UV-Visible spectrophotometer identified a characteristic wavelength for Sulfamoxazole at 264 nm.[7] It is recommended to determine the absorption maximum in the specific mobile phase being used for the analysis.
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
A: Peak tailing can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase. Ensure the pH of your mobile phase is appropriately controlled; for sulfonamides, a slightly acidic pH (e.g., pH 2.5 - 4.0) can help to suppress the ionization of silanol groups on the silica support and reduce tailing.[1][3] Another potential cause is column overload. Try reducing the injection volume or the concentration of the sample.[9] Finally, ensure that your column is not degraded or contaminated.
-
Problem 2: Inconsistent retention times for this compound.
-
Q: The retention time for my this compound peak is drifting between injections. What should I check?
-
A: Retention time drift is often related to issues with the mobile phase or the HPLC system.
-
Mobile Phase: Ensure your mobile phase is well-mixed and degassed.[10] Changes in the mobile phase composition, even minor ones, can significantly affect retention times. If you are preparing the mobile phase online, check that the pump is functioning correctly.[10] For premixed mobile phases that have been sitting for a while, gently swirl to ensure homogeneity.[11]
-
Temperature: Fluctuations in column temperature can cause retention time shifts. Using a column oven will provide a stable temperature environment.[4][10]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes, and even longer for some mobile phase compositions.[11]
-
-
Problem 3: No peak or a very small peak is observed for this compound.
-
Q: I've injected my this compound sample, but I don't see a peak or the peak is much smaller than expected. What could be wrong?
-
A: This issue can stem from several sources, from sample preparation to instrument malfunction.
-
Sample Preparation: Double-check your sample and standard preparation procedures to ensure the concentrations are correct and the analyte has been fully dissolved.
-
Injector Issue: There might be a problem with the autosampler or manual injector, such as a clogged needle or a leak.
-
Detector Settings: Verify that the detector is set to the correct wavelength and that the lamp is functioning correctly.
-
System Leak: Check for any leaks in the system, as this can lead to a loss of sample and a decrease in pressure.[10][11]
-
-
Experimental Protocols & Data
Optimized HPLC Parameters for this compound Analysis
The following table summarizes various reported HPLC parameters for the analysis of this compound, providing a comparative overview for method development and optimization.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Agilent C18 (250 mm x 4.6 mm, 5 µm) | C18 | Waters X-bridge shield C18 (100 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Methanol:Water (60:40), pH 2.6 with phosphoric acid | Triethylamine:Acetonitrile (30:70), pH 4.0 with orthophosphoric acid | Acetonitrile:Buffer (60:40) | Buffer pH 5.5:Methanol (75:25) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 260 nm | Not Specified | 220 nm |
| Injection Volume | 20 µL | Not Specified | Not Specified | 20 µL |
| Column Temperature | 40°C | Not Specified | 45°C | 50°C |
| Reference | [1] | [2] | [4] | [5] |
Detailed Methodology: A Validated RP-HPLC Method
This protocol is based on a validated method for the quantitative analysis of Sulfamethoxazole (a close structural analog of this compound, with similar chromatographic behavior).[1]
-
Chromatographic System:
-
HPLC system equipped with a UV-Vis detector.
-
Column: C18 (250 mm × 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
-
This compound reference standard.
-
-
Mobile Phase Preparation:
-
Prepare a mixture of methanol and water in a 60:40 ratio.
-
Adjust the pH of the mixture to 2.6 using diluted phosphoric acid.
-
Degas the mobile phase by sonication or using an online degasser.
-
-
Standard Solution Preparation:
-
Accurately weigh about 50 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Add a small amount of mobile phase and sonicate for 15 minutes to dissolve.
-
Make up to the mark with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/minute.
-
Injection volume: 20 µL.
-
Column temperature: 40°C.
-
Detection wavelength: 254 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., five times) to check for system suitability (e.g., %RSD of peak area, tailing factor, theoretical plates).
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A logical troubleshooting guide for common HPLC issues.
References
- 1. journals.umt.edu.pk [journals.umt.edu.pk]
- 2. ijrpb.com [ijrpb.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. historymedjournal.com [historymedjournal.com]
- 5. jptcp.com [jptcp.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. realab.ua [realab.ua]
identifying and mitigating interference in Sulfamoxole assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfamoxole assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common analytical methods for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Electrochemical methods have also been described.[1] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices like plasma and urine.[3]
Q2: What is a "matrix effect" and how does it affect my this compound assay?
A2: A matrix effect is the alteration of the ionization of an analyte by the presence of co-eluting substances in the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound. Biological samples such as plasma and urine contain numerous endogenous compounds that can cause matrix effects.
Q3: I am observing peak tailing in my HPLC chromatogram for this compound. What are the possible causes and solutions?
A3: Peak tailing for this compound in HPLC can be caused by several factors:
-
Secondary interactions with silanol groups: The stationary phase in the HPLC column may have residual silanol groups that can interact with the analyte, causing tailing.
-
Column overload: Injecting a sample with too high a concentration of this compound can lead to peak tailing.
-
Solution: Dilute your sample or reduce the injection volume.[5]
-
-
Column contamination: Accumulation of contaminants from the sample matrix on the column can cause peak distortion.
-
Solution: Use a guard column and/or implement a more rigorous sample clean-up procedure.[6] Regularly flush the column with a strong solvent.
-
Q4: My this compound recovery is low. How can I improve it?
A4: Low recovery of this compound is often related to the sample preparation and extraction steps.
-
Inefficient extraction: The choice of extraction solvent and method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is critical.
-
Solution: Optimize the extraction solvent and pH. For solid-phase extraction (SPE), ensure the correct sorbent type is used and optimize the wash and elution steps.
-
-
Analyte degradation: this compound may be unstable under certain pH or temperature conditions.
-
Solution: Investigate the stability of this compound in your sample matrix and during the analytical process. Ensure samples are stored correctly (e.g., at -70°C).
-
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with column silanols. | Use an end-capped column, adjust mobile phase pH, or add a competing base to the mobile phase.[4][5][6] |
| Column overload. | Dilute the sample or reduce injection volume.[5] | |
| Column contamination or void. | Use a guard column, improve sample cleanup, or replace the column.[6] | |
| Peak Fronting | Column overload. | Dilute the sample or reduce injection volume. |
| Inappropriate sample solvent. | The sample solvent should be weaker than or similar in strength to the mobile phase. | |
| Split Peaks | Partially blocked column frit. | Back-flush the column or replace the frit. |
| Column void or channeling. | Replace the column. | |
| Co-elution with an interfering compound. | Optimize chromatographic conditions (e.g., gradient, mobile phase composition) to improve separation. |
Issue 2: Inaccurate or Irreproducible Results
| Symptom | Possible Cause | Suggested Solution |
| High Variability between Injections | Air bubbles in the pump or detector. | Degas the mobile phase and prime the pump. |
| Leaks in the HPLC system. | Check all fittings and connections for leaks. | |
| Inconsistent sample injection volume. | Ensure the autosampler is functioning correctly and there are no air bubbles in the sample syringe. | |
| Drifting Retention Times | Change in mobile phase composition. | Ensure mobile phase is well-mixed and prepared fresh. Check for solvent evaporation. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Replace the column. | |
| Low Analyte Response | Matrix suppression in LC-MS/MS. | Improve sample cleanup using SPE or LLE. Use a matrix-matched calibrator or an isotopically labeled internal standard. |
| Incorrect mobile phase pH. | Optimize the mobile phase pH for optimal ionization of this compound. | |
| Detector issue (e.g., lamp aging in UV detector). | Perform detector maintenance as per the manufacturer's instructions. |
Data Presentation: Assay Validation Parameters
The following tables summarize typical validation parameters for this compound assays from various studies.
Table 1: HPLC-UV Methods
| Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Pharmaceutical Formulation | 2 - 12 | 0.5 | 1.5 | 98 - 102 | [7] |
| Human Plasma | 1.6 - 9 | 0.7 | 1.6 | Not Reported | [8] |
| Human Urine | 5 - 80 | 0.17 | 5 | Not Reported | [8] |
Table 2: LC-MS/MS Methods
| Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Dried Plasma Spots | 1000 - 500,000 | Not Reported | 1000 | Not Reported | [9] |
| Dried Urine Spots | 1000 - 500,000 | Not Reported | 1000 | Not Reported | [9] |
| Medicated Feed | 20 - 750 (mg/kg) | 5.4 (mg/kg) | 10.4 (mg/kg) | 90.8 - 104.5 | [2] |
| Water | 2 - 200 | 0.3 - 1.9 | 1.2 - 7.6 | 73.4 - 102 | [10] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Human Plasma
This protocol describes a common protein precipitation method for the extraction of this compound from human plasma.
Materials:
-
Human plasma sample
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., a structurally similar sulfonamide or an isotopically labeled this compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an HPLC vial for analysis.
Protocol 2: HPLC-UV Method for this compound Quantification
This protocol provides a general HPLC-UV method for the analysis of this compound.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 4.6) in a ratio of 30:70 (v/v).[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30°C
-
UV Detection: 265 nm[8]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample, calibration standards, and quality control samples.
-
Record the chromatograms and integrate the peak area for this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A logical approach to troubleshooting this compound assay issues.
References
- 1. Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uhplcs.com [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
troubleshooting poor yield in the synthesis of Sulfamoxole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Sulfamoxole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: The most prevalent method involves the reaction of a sulfonyl chloride with an amine.[1][2] A typical approach is the reaction of 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, followed by the deprotection of the acetamido group. Modifications to the core structure often involve derivatization of the aromatic amino group.[3] De novo synthesis strategies, building the molecule from specifically modified constituents, are also employed to achieve high yields and introduce desired functionalities.[4]
Q2: What are some of the key challenges encountered during the synthesis of this compound derivatives?
A2: Researchers may face several challenges, including:
-
Low Yields: This can be due to incomplete reactions, side product formation, or difficult purification.
-
Side Reactions: The presence of multiple reactive sites can lead to undesired byproducts.
-
Ring Instability: The isoxazole ring can be unstable under certain conditions, particularly strong basic conditions.[4]
-
Purification Difficulties: The polarity of the products and byproducts can make separation by chromatography challenging.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[5][6] By comparing the spots of your reaction mixture with the starting materials, you can determine if the reaction is complete.
Troubleshooting Guides
Issue 1: Poor or No Yield
Possible Cause 1: Inactive Reagents
-
Recommendation: Ensure the freshness and purity of your reagents, especially the sulfonyl chloride, which can be sensitive to moisture.[7] It is advisable to use freshly opened or properly stored reagents.
Possible Cause 2: Suboptimal Reaction Conditions
-
Recommendation: The reaction conditions, including solvent, temperature, and reaction time, are critical. Refer to the detailed experimental protocols below. For instance, some syntheses require refluxing for extended periods (e.g., 12-26 hours) to proceed to completion.[5][8]
Possible Cause 3: Inefficient Amine Nucleophilicity
-
Recommendation: The nucleophilicity of the amine is crucial for the sulfonylation reaction.[2] If you are using a weakly nucleophilic amine, consider using a stronger base or a catalyst to facilitate the reaction.
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Cause 1: Reaction at Multiple Sites
-
Recommendation: If your starting materials have multiple reactive functional groups, consider using protecting groups to block unwanted reaction sites. For example, the use of a Boc-protecting group for the primary amine can preserve the main scaffold of the derivative.[4]
Possible Cause 2: Decomposition of Starting Materials or Products
-
Recommendation: The stability of the isoxazole ring is a known challenge, particularly under basic conditions.[4] If you suspect decomposition, try running the reaction under milder conditions (e.g., lower temperature, weaker base) and for a shorter duration.
Data Presentation: Comparison of Synthesis Yields
| Derivative | Synthetic Method | Reported Yield | Reference |
| Thiazolidine derivative of Sulfamethoxazole | Reaction of Schiff base with thioglycolic acid in DMF with anhydrous zinc chloride | 95% | [5] |
| 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoic acid | Sulfamethoxazole reacted with acrylic acid in water | Not specified, but used as an intermediate for subsequent high-yield reactions | [8] |
| Thioamide derivative from propanoic acid intermediate | Reaction with potassium thiocyanate and acetic acid, followed by HCl | 94% | [8] |
| Amide derivative from propanoic acid intermediate | Coupling with 4-aminobenzenesulfonamide using HBTU and triethylamine in DMSO | 68.6% | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Thiazolidine Derivative of Sulfamethoxazole [5]
-
Combine the Schiff base (0.01 mol, 2.98 g), thioglycolic acid (0.022 mol, 2.5 mL), and a small amount of anhydrous zinc chloride in dimethylformamide (20 mL).
-
Heat the mixture under reflux for 12 hours.
-
Monitor the reaction progress using TLC with an ether:toluene (1:3) solvent system.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture over crushed ice.
-
Filter the precipitate and wash it repeatedly with water.
-
The expected yield is approximately 95%.
Protocol 2: Synthesis of a Thioamide Derivative of a Sulfamethoxazole Propanoic Acid Intermediate [8]
-
Prepare the propanoic acid intermediate by reacting Sulfamethoxazole with acrylic acid in water under reflux for 24 hours.
-
Mix the resulting carboxylic acid (10 mmol, 3.25 g) with potassium thiocyanate (30 mmol, 4.08 g) in acetic acid (25 mL).
-
Heat the mixture at reflux for 26 hours.
-
Add hydrochloric acid to adjust the pH to 1-2 and reflux for an additional hour.
-
Monitor the reaction completion via TLC.
-
Cool the mixture and dilute it with water.
-
Filter the formed precipitate, wash it with water, and recrystallize from methanol.
-
The expected yield is approximately 94%.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for addressing poor yield in this compound derivative synthesis.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersrj.com [frontiersrj.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]
- 5. jddtonline.info [jddtonline.info]
- 6. jddtonline.info [jddtonline.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfamoxole Stability in Experimental Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Sulfamoxole during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light.[1][2][3] Oxidative stress can also lead to degradation.[4]
-
pH: this compound degradation is pH-dependent. It is generally more stable at a lower pH. For instance, the degradation rate at pH 3 is significantly faster than at pH 7 under certain oxidative conditions.[5] One study noted that Sulfamoxazole in combination with trimethoprim is more stable at a lower pH, such as 5.5, compared to pH 7.[1]
-
Temperature: Higher temperatures accelerate the degradation of this compound.[1][2] Stability studies have shown a significant decrease in the percentage of residual drug as the temperature increases from 25°C to 60°C.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[6] It is recommended to store this compound solutions in amber containers to protect them from light.[7]
Q2: What are the main degradation pathways of this compound?
A2: this compound can degrade through several pathways, primarily involving the cleavage of the S-N bond and modifications to the aniline or isoxazole rings.[8][9] Common degradation routes include:
-
Cleavage of the Sulfonamide Bond: This is a major pathway, leading to the formation of 3-amino-5-methylisoxazole and sulfanilamide.[8]
-
Hydroxylation and Oxidation: Hydroxyl radicals can attack the isoxazole ring, the benzene ring, or the S-N bond, leading to various oxidized intermediate products.[5][9]
-
Photoisomerization: Under UV light, the isoxazole ring can undergo photoisomerization.[6]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store at refrigerated temperatures (e.g., 5°C) to minimize thermal degradation.[7]
-
Light Protection: Use amber or light-protecting containers to prevent photodegradation.[7]
-
pH: While lower pH can be favorable for stability, the optimal pH may depend on the specific experimental buffer system. It is crucial to verify compatibility with your experimental setup.
-
Container: Store in tightly closed containers to prevent contamination and solvent evaporation.[10][11][12][13]
Q4: Can the presence of other substances in my experiment affect this compound stability?
A4: Yes, other substances can impact this compound's stability. For example, the presence of oxidizing agents like hydrogen peroxide can accelerate degradation.[7] Conversely, excipients like hydroxypropyl-β-cyclodextrin have been shown to enhance the stability of this compound against oxidation.[4] It is also important to consider that constituents in wastewater or complex biological media can inhibit the degradation process.[9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of this compound concentration in my experimental setup. | High temperature; Inappropriate pH of the medium; Exposure to light; Presence of oxidizing agents. | Maintain experiments at a controlled, lower temperature (e.g., 25°C or below if possible)[1][2]. Adjust the pH of your solution to a more acidic or neutral range, depending on your experimental constraints[1][5]. Protect your samples from light by using amber vials or covering them with aluminum foil[7]. Avoid the inclusion of strong oxidizing agents unless they are a required part of the experiment. |
| Inconsistent results in this compound quantification assays. | Degradation during sample preparation or storage; Improper analytical method. | Prepare samples immediately before analysis or store them at low temperatures (e.g., -80°C) for short periods[7]. Ensure your analytical method (e.g., HPLC-UV, LC-MS/MS) is validated for this compound and that the mobile phase and column are appropriate[14][15][16][17]. |
| Formation of unexpected peaks in my chromatogram. | Degradation of this compound into various by-products. | Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway[5][14]. Review your experimental conditions (pH, temperature, light) to minimize degradation. |
| Precipitation of this compound in solution. | Poor solubility at the working concentration and pH. | This compound solubility is pH-dependent; it is more soluble in alkaline conditions[18]. However, stability may be compromised at high pH. Consider using a co-solvent or a different buffer system. One study noted that solubility was higher in D5W than in normal saline[19]. |
Data on this compound Stability
Table 1: Effect of Temperature on this compound Degradation
| Temperature (°C) | Percentage of Residual Drug after 72 hours |
| 25 | 78% |
| 37 | 60% |
| 50 | 20% |
| 60 | 14% |
Data adapted from a stability study of pure Sulfamethoxazole.[1]
Table 2: Influence of pH on this compound Degradation Rate Constant (k) at Different Temperatures
| pH | k (h⁻¹) at 25°C | k (h⁻¹) at 37°C | k (h⁻¹) at 50°C | k (h⁻¹) at 60°C |
| 3 | 0.0019 | 0.0028 | 0.0042 | 0.0058 |
| 4 | 0.0021 | 0.0031 | 0.0046 | 0.0063 |
| 5 | 0.0023 | 0.0034 | 0.0051 | 0.0069 |
| 6 | 0.0026 | 0.0038 | 0.0056 | 0.0075 |
| 7 | 0.0028 | 0.0041 | 0.0060 | 0.0080 |
| 8 | 0.0031 | 0.0045 | 0.0065 | 0.0086 |
| 9 | 0.0034 | 0.0049 | 0.0070 | 0.0091 |
| 10 | 0.0037 | 0.0052 | 0.0074 | 0.0097 |
This table presents the pseudo-first-order degradation rate constants (k) for Sulfamethoxazole at various pH values and temperatures.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a suitable solvent (e.g., ethanol or methanol) to prepare a concentrated stock solution.[1] Store this solution under recommended conditions (refrigerated and protected from light).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the desired experimental buffer or medium to the final working concentration.
-
Prepare multiple aliquots for analysis at different time points.
-
-
Incubation:
-
Store the working solutions under the desired experimental conditions (e.g., specific temperature, pH, and light exposure).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot from the working solution.[1][2]
-
Immediately analyze the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[14][15][16][17] If immediate analysis is not possible, samples should be frozen at -80°C.[7]
-
-
Data Analysis:
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This is a representative HPLC method for the quantification of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[17]
-
Mobile Phase: A mixture of an aqueous component (e.g., water with 0.1% formic acid or a buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is a 60:40 (v/v) mixture of water (pH 3.5) and methanol.[17]
-
Flow Rate: Typically 1.0 mL/min.[17]
-
Detection Wavelength: 271 nm or 230 nm.
-
Injection Volume: 20 µL.[14]
-
Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the concentration range of the calibration curve. Centrifuge the samples to remove any particulate matter before injection.[15]
-
Quantification: Create a standard curve using known concentrations of this compound. The concentration of the unknown samples is determined by comparing their peak areas to the standard curve.[7]
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and toxicity evaluation of the degradation of sulfamethoxazole by MPUV/PMS process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Extemporaneously Compounded Suspensions of Trimethoprim and Sulfamethoxazole in Amber Plastic Bottles and Amber Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merck.com [merck.com]
- 11. msd.com [msd.com]
- 12. merck.com [merck.com]
- 13. merck.com [merck.com]
- 14. Frontiers | Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane [frontiersin.org]
- 15. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. redalyc.org [redalyc.org]
- 18. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. cjhp-online.ca [cjhp-online.ca]
Technical Support Center: Optimization of Antibacterial Synergy Testing with Sulfamoxole
Welcome to the technical support center for the optimization of antibacterial synergy testing with Sulfamoxole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro synergy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of synergistic action between this compound and Trimethoprim?
A1: this compound and Trimethoprim are classic examples of synergistic antibacterial agents that work by sequentially blocking the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and proteins, which are vital for bacterial growth and replication.[1][2] this compound, a sulfonamide antibiotic, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). It mimics the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, thereby preventing the synthesis of dihydrofolic acid.[1][2] Trimethoprim then inhibits a subsequent step in the pathway by blocking the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid to tetrahydrofolic acid.[1] This dual blockade of the same metabolic pathway leads to a bactericidal effect that is greater than the sum of the effects of each drug alone.[1][2]
Q2: Which are the most common methods for testing the synergistic effect of this compound with other antibiotics?
A2: The two most widely used methods for in vitro synergy testing are the checkerboard assay and the time-kill curve analysis.[3][4] The checkerboard method is a microdilution technique that allows for the testing of many combinations of two drugs at different concentrations to determine the Fractional Inhibitory Concentration (FIC) index.[4][5][6] The time-kill curve analysis provides a dynamic picture of the antibacterial activity over time and can distinguish between bactericidal and bacteriostatic effects.[7][8][9]
Q3: How is the Fractional Inhibitory Concentration (FIC) index calculated and interpreted in a checkerboard assay?
A3: The FIC index is calculated to quantify the synergistic, additive, indifferent, or antagonistic effect of a drug combination. The calculation involves determining the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
The formula is as follows: FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The results are typically interpreted as follows:
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible MIC values in checkerboard assays.
-
Possible Cause 1: Inoculum preparation. The density of the bacterial inoculum is a critical factor in susceptibility testing.[10] Inconsistent inoculum preparation can lead to variable MIC results.
-
Solution: Ensure a standardized and reproducible method for preparing the inoculum, such as adjusting to a 0.5 McFarland standard. Always prepare fresh inoculum for each experiment.
-
-
Possible Cause 2: Drug solubility. this compound, like other sulfonamides, has limited aqueous solubility which can be pH-dependent.[11][12][13] If the drug precipitates in the wells, the effective concentration will be lower and variable.
-
Solution: Prepare stock solutions in an appropriate solvent like DMSO and then dilute in the broth medium.[14] Be mindful of the final solvent concentration in the wells, as it can affect bacterial growth. It may be necessary to perform solubility tests for this compound in your specific test medium.
-
-
Possible Cause 3: Media components. The composition of the culture medium can significantly impact the activity of sulfonamides. The presence of PABA or thymidine in the medium can antagonize the effect of this compound.[15][16]
-
Solution: Use a medium with low levels of PABA and thymidine, such as Mueller-Hinton Broth (MHB), which is the standard for most susceptibility testing. If you are using a different medium, verify its composition for potential antagonists.
-
Issue 2: Difficulty in interpreting the results of a time-kill curve.
-
Possible Cause 1: Bacterial regrowth. It is common to observe bacterial regrowth after an initial killing phase in time-kill experiments. This can be due to the degradation of the antibiotic or the selection of a resistant subpopulation.
-
Solution: Ensure that the antibiotic concentrations are stable over the course of the experiment. When analyzing the data, consider the entire curve, not just a single time point. Modeling the data can help to better understand the dynamics of killing and regrowth.
-
-
Possible Cause 2: "Skipped wells" or paradoxical growth at higher concentrations. Sometimes, bacterial growth is observed at higher antibiotic concentrations while being inhibited at lower concentrations.
-
Solution: This can be an artifact of the experimental setup or a complex biological response. Repeat the experiment carefully, ensuring accurate dilutions and plating. If the effect is reproducible, it may warrant further investigation into the mechanism of action at different concentrations.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the synergy between a sulfonamide (Sulfamethoxazole, a close analog of this compound) and Trimethoprim against various bacterial strains. This data is provided as a reference for expected outcomes in synergy testing.
Table 1: MIC and FIC Index Data from Checkerboard Assays
| Bacterial Strain | Sulfamethoxazole MIC (µg/mL) | Trimethoprim MIC (µg/mL) | MIC in Combination (SMX/TMP, µg/mL) | FIC Index | Synergy Outcome |
| E. coli | 32 | 1 | 4 / 0.125 | 0.25 | Synergy |
| S. aureus (Methicillin-Sensitive) | 64 | 0.5 | 8 / 0.0625 | 0.25 | Synergy[17] |
| S. aureus (Methicillin-Resistant) | 256 | 0.5 | 32 / 0.0625 | 0.25 | Synergy[17] |
| S. maltophilia (SXT-Susceptible) | 16 | 1 | 2 / 0.125 | 0.25 | Synergy |
| S. maltophilia (SXT-Resistant) | 128 | 8 | 16 / 1 | 0.25 | Synergy[1] |
Table 2: Representative Results from Time-Kill Curve Analysis
| Bacterial Strain | Drug Combination (Concentration) | Log10 CFU/mL Reduction at 24h | Outcome |
| E. coli | Sulfamethoxazole (4 x MIC) + Trimethoprim (4 x MIC) | > 3 | Synergistic and Bactericidal[8] |
| S. maltophilia | Sulfamethoxazole (4 x MIC) + Trimethoprim (4 x MIC) | < 2 | Less pronounced synergy[8][9] |
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard microdilution assay to determine the synergistic activity of this compound and a partner antibiotic (e.g., Trimethoprim).
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Further dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (ca-MHB) to a concentration that is 4 times the highest concentration to be tested.
-
-
Preparation of the 96-Well Plate:
-
Add 50 µL of ca-MHB to all wells of a 96-well microtiter plate.
-
In the first column, add 50 µL of the 4x this compound working solution to rows A through G.
-
Perform serial 2-fold dilutions by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10.
-
In the first row, add 50 µL of the 4x partner antibiotic working solution to columns 1 through 10.
-
Perform serial 2-fold dilutions by transferring 50 µL from row A to row B, and so on, up to row G. Discard 50 µL from row G.
-
This creates a gradient of this compound concentrations along the x-axis and the partner antibiotic along the y-axis.
-
Column 11 should contain only dilutions of the partner antibiotic, and row H should contain only dilutions of this compound to determine their individual MICs. Well H12 serves as a growth control (no antibiotic).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in ca-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 16-20 hours.
-
After incubation, read the MICs as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Time-Kill Curve Protocol
This protocol describes the methodology for conducting a time-kill curve analysis.
-
Preparation of Cultures and Antibiotics:
-
Grow an overnight culture of the test bacterium in ca-MHB.
-
Prepare fresh antibiotic solutions of this compound and the partner drug at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
-
Experimental Setup:
-
Dilute the overnight culture in fresh, pre-warmed ca-MHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Set up flasks or tubes for each condition:
-
Growth control (no antibiotic)
-
This compound alone
-
Partner antibiotic alone
-
This compound + partner antibiotic combination
-
-
Add the appropriate antibiotic solutions to each flask.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Visualizations
Caption: Synergistic mechanism of this compound and Trimethoprim.
Caption: Workflow for a checkerboard synergy assay.
Caption: Workflow for a time-kill curve synergy analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic interaction of trimethoprim and sulfamethoxazole on Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pilot Screening to Determine Antimicrobial Synergies in a Multidrug-Resistant Bacterial Strain Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. The suitability of some media and peptones for sulfonamide testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Suitability of Some Media and Peptones for Sulfonamide Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [In vitro synergy between sulfamethoxazole and trimethoprim on strains of Staphylococcus aureus sensitive and resistant to methicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxic Byproducts in Sulfamoxole Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of toxic byproducts during the degradation of Sulfamoxole (Sulfamethoxazole, SMX).
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work on this compound degradation.
Issue 1: Low Degradation Efficiency of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Adjust the pH of the reaction mixture. For many Advanced Oxidation Processes (AOPs), an acidic pH (around 3) is more favorable for SMX degradation. For instance, degradation using Ferrate(VI) is significantly more effective under acidic conditions.[1][2] | Increased degradation rate and overall removal efficiency of this compound. |
| Inadequate Oxidant Concentration | Optimize the concentration of the oxidant (e.g., H₂O₂, Persulfate). The ideal concentration can vary depending on the specific AOP and the initial SMX concentration. | Enhanced generation of reactive oxygen species, leading to more efficient SMX degradation. |
| Insufficient Catalyst Dosage | Increase the catalyst loading (e.g., TiO₂, Fe²⁺) incrementally. Be aware that excessive catalyst concentration can lead to scavenging effects or light scattering in photocatalytic systems. | Improved catalytic activity and a higher rate of SMX degradation. |
| Presence of Inhibitory Substances | Identify and remove potential inhibitors from the water matrix. For example, phosphate and EDTA can decrease the efficiency of Ferrate(VI)-based degradation.[1][2] | Mitigation of inhibitory effects, resulting in improved degradation performance. |
Issue 2: High Toxicity of Treated Effluent Despite Good this compound Removal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Toxic Intermediates | Modify the experimental conditions to alter the degradation pathway. For example, adjusting the pH or the type of catalyst can influence the formation of specific byproducts. Some intermediates, like p-Benzoquinone, have been identified as particularly toxic.[3][4] | A shift in the degradation pathway, favoring the formation of less toxic or more readily mineralized byproducts. |
| Incomplete Mineralization | Increase the reaction time or the oxidant/catalyst dosage to promote the complete breakdown of intermediates into CO₂, H₂O, and inorganic ions. Total Organic Carbon (TOC) analysis can be used to assess the degree of mineralization.[3][4] | Reduction in the concentration of organic intermediates and a corresponding decrease in the overall toxicity of the solution. |
| Choice of Degradation Method | Consider switching to a different AOP. For instance, photocatalytic ozonation with H₂O₂ and Fe/CNT catalysts has been shown to achieve total mineralization and almost complete toxicity removal.[3][4] | Selection of a more effective degradation process that minimizes the formation of persistent and toxic byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the major toxic byproducts formed during this compound degradation?
A1: Several toxic byproducts can be formed depending on the degradation method used. Common identified toxic intermediates include 3-amino-5-methylisoxazole, p-Benzoquinone, and aniline.[3][4][5] ECOSAR analysis has shown that some oxidation products of SMX are toxic to aquatic organisms like fish, daphnia, and green algae.[1][2][6]
Q2: How does pH influence the formation of toxic byproducts?
A2: The pH of the reaction medium is a critical parameter that affects both the degradation rate of this compound and the nature of the byproducts formed. For instance, in Ferrate(VI) oxidation, acidic conditions (pH 3) lead to a much higher degradation rate compared to neutral pH.[1][2] In photocatalysis using TiO₂/BC composites, a lower pH also favors higher degradation rates.[7] The change in degradation pathways under different pH values can lead to the formation of different sets of intermediates, some of which may be more toxic than others.
Q3: Which advanced oxidation process (AOP) is most effective at minimizing toxic byproduct formation?
A3: While several AOPs can effectively degrade this compound, some are more successful at achieving complete mineralization and reducing toxicity. Photocatalytic ozonation in the presence of catalysts like carbon nanotubes (CNT) has demonstrated high mineralization rates (up to 93% TOC removal).[3][4] Furthermore, the combination of photocatalytic ozonation with H₂O₂ and an Fe/CNT catalyst has been reported to achieve total mineralization and almost complete removal of toxicity.[3][4]
Q4: Can the presence of other compounds in wastewater affect the degradation of this compound and the formation of byproducts?
A4: Yes, the composition of the water matrix can significantly impact the degradation process. For example, substances like EDTA and phosphate ions can inhibit the degradation of SMX by Ferrate(VI).[1][2] The presence of natural organic matter can also compete for reactive oxygen species, potentially slowing down the degradation of this compound and leading to the formation of different byproducts.
Data Presentation
Table 1: Comparison of Different AOPs for this compound Degradation and Toxicity Reduction
| Degradation Method | Catalyst/Oxidant | Key Experimental Conditions | SMX Removal Efficiency | TOC Removal/Mineralization | Toxicity Reduction | Reference |
| Ferrate(VI) Oxidation | K₂FeO₄ | pH 3, 120 min reaction time | 90% | 10% | Some byproducts are toxic to aquatic organisms. | [1][2] |
| Catalytic Ozonation | Fe/CNT | - | Fast degradation | - | - | [3][4] |
| Photocatalytic Ozonation | CNT | 15 min reaction time | 100% | 93% after 3h | - | [3][4] |
| Photocatalytic Ozonation with H₂O₂ | Fe/CNT | 30 min reaction time | 100% | Total mineralization after 3h | Almost complete toxicity removal | [3][4] |
| Photocatalysis | TiO₂/BC | pH 3 | 69.4% | - | Reduced toxicity to bean sprouts.[7] | [7] |
| Photo-Fenton | Fe²⁺/H₂O₂/UV | - | High | Significant | Byproducts showed lower toxicity than SMX. | [8] |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound using TiO₂
-
Preparation of Catalyst Suspension: Suspend the desired amount of TiO₂ catalyst (e.g., 0.5 g/L) in a known volume of ultrapure water.[9]
-
Introduction of this compound: Add a stock solution of this compound to the catalyst suspension to achieve the desired initial concentration (e.g., 10 mg/L).
-
Adsorption-Desorption Equilibrium: Stir the mixture in the dark for a specific period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the SMX molecules.
-
Initiation of Photocatalysis: Irradiate the suspension with a UV light source (e.g., UVA lamp).
-
Sample Collection: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Preparation for Analysis: Immediately filter the collected samples through a 0.22 µm syringe filter to remove the catalyst particles.
-
Analysis: Analyze the filtrate for the concentration of this compound and its degradation byproducts using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometer).
-
Toxicity Assessment: The toxicity of the initial and treated samples can be evaluated using bioassays with organisms such as Vibrio fischeri or daphnia.[10][11]
Protocol 2: Ferrate(VI) Oxidation of this compound
-
Preparation of Solutions: Prepare a stock solution of this compound and a fresh solution of Potassium Ferrate(VI) (K₂FeO₄).
-
pH Adjustment: Adjust the pH of the this compound solution to the desired value (e.g., pH 3) using dilute acid or base.[1][2]
-
Initiation of Reaction: Add a specific dosage of the Ferrate(VI) solution to the pH-adjusted this compound solution to start the oxidation reaction.
-
Reaction Progression: Keep the solution under constant stirring for the desired reaction time (e.g., 120 minutes).[1][2]
-
Quenching the Reaction: At the end of the reaction period, quench the reaction by adding a suitable quenching agent if necessary for the analytical method.
-
Sample Analysis: Measure the residual concentration of this compound using HPLC. Intermediates can be identified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]
Visualizations
Caption: General experimental workflow for this compound degradation studies.
References
- 1. Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxidative-degradation-of-sulfamethoxazole-from-secondary-treated-effluent-by-ferrate-vi-kinetics-by-products-degradation-pathway-and-toxicity-assessment - Ask this paper | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Decomposition of sulfamethoxazole and trimethoprim by continuous UVA/LED/TiO2 photocatalysis: Decomposition pathways, residual antibacterial activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic Degradation and Toxicity Analysis of Sulfamethoxazole using TiO2/BC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study of the toxicity of sulfamethoxazole and its degradation products in water by a bioluminescence method during application of the electro-Fenton treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the formation and toxicity of nitrogen transformation products of diclofenac and sulfamethoxazole in wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Poorly Soluble Sulfamoxole Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the dissolution rate of poorly soluble Sulfamoxole formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor dissolution rate of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, and in some cases, as Class IV.[1][2] This means it has low aqueous solubility and variable permeability. The poor solubility is a key factor limiting its dissolution rate, which in turn can affect its bioavailability.[3][4]
Q2: What are the most common techniques to enhance the dissolution rate of this compound?
Several techniques have been successfully employed to improve the dissolution rate of poorly soluble drugs like this compound. These include:
-
Solid Dispersion: This involves dispersing this compound in an inert, hydrophilic carrier to increase the surface area and wettability of the drug.[2][5][6] Common methods for preparing solid dispersions include solvent evaporation, kneading, and physical mixing.[3]
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug increases the surface area available for dissolution.[7][8] Supercritical anti-solvent (SAS) precipitation is one method used for the micronization of this compound.[9][10]
-
Use of Solubility Enhancers: Incorporating agents like cyclodextrins can form inclusion complexes with this compound, thereby increasing its solubility and dissolution rate.[7][11]
-
Co-crystallization: This technique involves the formation of a crystalline structure containing this compound and a co-former, which can alter the physicochemical properties of the drug, including its solubility.[1][12][13]
Q3: How do I choose the right carrier for a solid dispersion of this compound?
The choice of carrier is critical for the success of a solid dispersion. Hydrophilic polymers are generally preferred. Studies have shown that carriers like starch citrate, Polyvinylpyrrolidone (PVP K30), and Hydroxypropyl Methylcellulose (HPMC E15) can significantly enhance the solubility of this compound.[3][6] The selection should be based on the physicochemical properties of the drug and the carrier, their compatibility, and the desired release profile.
Q4: Can surfactants be used to improve the dissolution of this compound formulations?
Yes, surfactants can be added to the dissolution medium to improve the wetting of the hydrophobic drug particles and enhance their dissolution.[14] For poorly soluble drugs, the use of a surfactant like sodium lauryl sulfate (SLS) in the dissolution medium is often recommended.[15] However, it's important to be aware that some drugs can form insoluble complexes with certain surfactants at high concentrations, which can negatively impact dissolution.[16]
Troubleshooting Guides
Issue 1: Inconsistent or slow dissolution profiles with solid dispersions.
| Potential Cause | Troubleshooting Step |
| Inappropriate Drug-to-Carrier Ratio | Optimize the ratio of this compound to the carrier. A higher proportion of the carrier often leads to a better dissolution rate.[3] |
| Inefficient Mixing Method | The method of preparation significantly impacts the final dispersion. For this compound with starch citrate, the kneading method was found to be more effective than physical mixing or solvent evaporation.[3][17] |
| Incorrect Solvent Selection (Solvent Evaporation Method) | Ensure that both the drug and the carrier are soluble in the chosen solvent to achieve a molecular dispersion.[18] The solvent should also be easily removable. |
| Drug Recrystallization | Amorphous solid dispersions are thermodynamically unstable and can recrystallize over time, leading to decreased dissolution.[19] Proper selection of the polymer carrier can help stabilize the amorphous form of the drug. |
Issue 2: Dissolution rate does not improve significantly after particle size reduction.
| Potential Cause | Troubleshooting Step |
| Particle Agglomeration | Micronized particles have a high surface energy and may tend to agglomerate, reducing the effective surface area for dissolution. Consider the use of anti-agglomerating agents or co-precipitation with a hydrophilic polymer like hydroxypropyl cellulose (HPC).[9] |
| Inadequate Wetting | Even with a larger surface area, poor wetting of the hydrophobic particles can limit dissolution. The addition of a surfactant to the formulation or the dissolution medium can improve wettability.[14] |
| Limitations of the Dissolution Method | For very fine particles, coning at the bottom of the dissolution vessel can occur, reducing the exposure of the drug to the medium.[20] Increasing the agitation speed (from 50 to 75 rpm for the paddle apparatus) can help mitigate this.[20] |
Issue 3: High variability in dissolution testing results.
| Potential Cause | Troubleshooting Step |
| Presence of Air Bubbles | Air bubbles on the dosage form or in the dissolution apparatus can interfere with the dissolution process. Deaeration of the dissolution medium is a crucial step.[21] |
| Inconsistent Dosage Form Positioning | The position of the tablet or capsule in the dissolution vessel can affect the hydrodynamics and, consequently, the dissolution rate.[21] |
| Filter Saturation or Clogging | During sampling, undissolved particles can clog the filter or dissolve during the filtration process, leading to inaccurate results.[16] Ensure the filter is compatible with the formulation and the dissolution medium. |
| pH Fluctuation of the Medium | The pH of the dissolution medium can change during the test, especially for unbuffered media, which can affect the solubility of an ionizable drug like this compound.[22] It is recommended to use buffered media within the physiological pH range (1.2-6.8).[22] |
Data Presentation
Table 1: Enhancement of this compound Solubility using Solid Dispersion with Different Polymers
| Carrier | Drug:Carrier Ratio | Preparation Method | Solubility Enhancement (µg/mL) | Reference |
| Starch Citrate | 1:3 | Kneading | Not specified, but highest among ratios | [3] |
| PVP K30 | Not Specified | Spray Dryer | 95.80 | [23] |
| HPMC E15 | Not Specified | Spray Dryer | 94.67 | [23] |
| Mannitol | Not Specified | Spray Dryer | Lower than PVP K30 and HPMC E15 | [23] |
Table 2: Effect of Cyclodextrins and Additives on this compound Solubility
| System | Solubility at pH 4.5 (mg/mL) | Solubility at pH 7.0 (mg/mL) | Reference |
| Sulfamoxazole (Pure) | 0.086 | Not specified | [11] |
| SMZ:β-CD:PEG20000 | 0.377 | Not specified | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by the Kneading Method
This protocol is based on the methodology described for preparing this compound solid dispersions with starch citrate.[3]
-
Materials: this compound, Starch Citrate, Methanol.
-
Procedure:
-
Accurately weigh the required amounts of this compound and starch citrate in the desired ratio (e.g., 1:1, 1:2, 1:3).
-
Triturate the mixture in a mortar.
-
Add a sufficient volume of methanol to the powder mixture to form a thick paste.
-
Knead the paste for a specified period (e.g., 30 minutes).
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 50°C) until the solvent has completely evaporated.
-
Pulverize the dried mass and pass it through a sieve of appropriate mesh size.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
This is a general protocol for dissolution testing of poorly soluble drugs, based on USP guidelines and relevant literature.[3][15]
-
Apparatus: USP Dissolution Testing Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of 0.1N HCl or other appropriate buffered solution (pH 1.2-6.8).[22] For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary to achieve sink conditions.[15]
-
Apparatus Settings:
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 or 75 rpm.[15]
-
-
Procedure:
-
De-aerate the dissolution medium.
-
Place the specified volume of the dissolution medium in each vessel and allow it to equilibrate to the set temperature.
-
Place a single dosage form (or an amount of solid dispersion equivalent to a specific dose of this compound) in each vessel.
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of 265 nm.[3]
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Experimental workflow for enhancing this compound dissolution.
Caption: Factors influencing this compound's dissolution rate.
References
- 1. researchgate.net [researchgate.net]
- 2. A menthol-based solid dispersion technique for enhanced solubility and dissolution of sulfamethoxazole from an oral tablet matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. [PDF] Micronization of sulfamethoxazole using the supercritical anti-solvent process | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. academicjournals.org [academicjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. researchgate.net [researchgate.net]
- 18. iosrphr.org [iosrphr.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. pharmtech.com [pharmtech.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. jddtonline.info [jddtonline.info]
Validation & Comparative
A Validated RP-HPLC Method for Precise Sulfamoxole Quantification: A Comparative Guide
A novel, simple, and efficient isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the accurate estimation of Sulfamoxole in both bulk and pharmaceutical formulations. This guide provides a comprehensive overview of this new method, comparing it with existing analytical techniques and offering detailed experimental protocols for its implementation.
This newly developed method demonstrates superior performance in terms of simplicity, precision, and accuracy, making it a robust alternative for routine quality control analysis of this compound. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Comparative Analysis of Analytical Methods
While various analytical methods exist for the determination of sulfonamides, including spectrophotometry and older chromatographic techniques, the new RP-HPLC method offers significant advantages. Spectrophotometric methods, although simple, can be prone to interference from excipients in pharmaceutical formulations.[3][4][5][6][7] The official methods described in pharmacopoeias often involve titration or thin-layer chromatography, which may lack the specificity and resolution of HPLC.[8][9] More advanced techniques like LC-MS/MS, while highly sensitive, are often more expensive and complex for routine analysis.[1][10][11] The presented isocratic RP-HPLC method strikes a balance between performance and practicality.
Performance Characteristics of the New RP-HPLC Method
The validation of the new RP-HPLC method for this compound yielded excellent results across all tested parameters, demonstrating its suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 98.6% - 101.2% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive for the linearity range. |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is sensitive for the linearity range. |
Experimental Protocol: New RP-HPLC Method for this compound
This section details the complete methodology for the validated isocratic RP-HPLC method for the estimation of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with an isocratic pump, a UV-Vis detector, and a data acquisition system (e.g., PEAK LC 7000).[2]
-
Column: Kromasil C18 column (250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Chemicals and Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), and Water (HPLC grade). This compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Methanol: Acetonitrile: Water (55:30:15 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 241 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the mobile phase. Working standard solutions are then prepared by diluting the stock solution to concentrations within the linearity range (5-30 µg/mL).
Sample Preparation
For tablet formulations, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a known amount of this compound is accurately weighed and transferred to a volumetric flask. The powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to the mark. The solution is filtered through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of the new HPLC method as per ICH guidelines.
Caption: Workflow for the validation of the new HPLC method.
Comparison with an Alternative HPLC Method for a Related Compound
For comparative purposes, the table below outlines the chromatographic conditions of the new this compound method alongside a published RP-HPLC method for the simultaneous estimation of Sulfamethoxazole and Trimethoprim.[12] This highlights the different approaches required for analyzing similar but distinct molecules.
| Parameter | New this compound Method | Sulfamethoxazole & Trimethoprim Method[12] |
| Column | Kromasil C18 (250mm x 4.6mm, 5µm) | Agilent C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol: Acetonitrile: Water (55:30:15) | Triethylamine: Acetonitrile (30:70) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 241 nm | 260 nm |
This comparison illustrates that while the column technology is similar, the mobile phase composition and detection wavelength are optimized for the specific analyte(s), emphasizing the importance of method development for each compound.
Conclusion
The newly developed and validated isocratic RP-HPLC method for the estimation of this compound offers a reliable, accurate, and precise tool for quality control laboratories. Its simplicity and short run time make it an efficient alternative to more complex or less specific analytical techniques. The detailed protocol and validation data provided in this guide should enable researchers and drug development professionals to readily implement this method for routine analysis of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative determination of sulfonamide concentration in serum by chemical and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpb.com [ijrpb.com]
A Comparative Analysis of Sulfamoxole and Sulfamethoxazole Efficacy for Researchers
For researchers and drug development professionals, a nuanced understanding of the comparative efficacy of antimicrobial agents is paramount. This guide provides an objective analysis of Sulfamoxole and Sulfamethoxazole, two sulfonamide antibiotics, drawing upon available experimental data to delineate their respective profiles. While both are structurally similar and share a common mechanism of action, subtle differences in their antibacterial activity and pharmacokinetic properties can influence their clinical utility.
At a Glance: Key Efficacy and Pharmacokinetic Parameters
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and Sulfamethoxazole. It is important to note that much of the comparative data, particularly regarding antibacterial activity, is derived from studies where these sulfonamides are used in combination with trimethoprim.
Table 1: Comparative In Vitro Antibacterial Activity (in combination with Trimethoprim)
| Bacterial Species | This compound/Trimethoprim (CN 3123) Activity | Sulfamethoxazole/Trimethoprim (TMP/SMZ) Activity |
| Enterococcus (fecal streptococci) | Somewhat greater activity | - |
| Escherichia coli | Somewhat greater activity | - |
| Klebsiella aerogenes | Somewhat greater activity | - |
| Proteus mirabilis | - | Stronger antibacterial effect |
| Staphylococcus aureus | - | Stronger antibacterial effect |
| Achromobacter group | - | Stronger antibacterial effect |
Table 2: Comparative Pharmacokinetics in Humans
| Parameter | This compound | Sulfamethoxazole |
| Half-life (t½) | 8.0 ± 2.8 hours[2] | 6 to 12 hours[3] |
| Volume of Distribution (Vd) | 9.4 ± 2.0 L[2] | Lower than Sulfamethoxazole[2] |
| Systemic Clearance (CLs) | 0.9 ± 0.4 L/h[2] | - |
| Time to Steady State (in combination with Trimethoprim) | ~25 hours (Co-trifamole)[2] | ~49 hours (Co-trimoxazole)[2] |
Mechanism of Action: The Folate Synthesis Pathway
Both this compound and Sulfamethoxazole are competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids. By blocking this pathway, these sulfonamides exhibit a bacteriostatic effect, thereby inhibiting bacterial growth and replication.
Caption: Mechanism of action of this compound and Sulfamethoxazole.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the efficacy of sulfonamides. For specific studies, it is recommended to consult the original publications for detailed methodologies.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method is used to determine the susceptibility of bacteria to antibiotics.
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
-
Disk Application: Paper disks impregnated with a standard concentration of the sulfonamide are placed on the agar surface.
-
Incubation: The plates are incubated at a specified temperature and duration (typically 35-37°C for 18-24 hours).
-
Result Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone determines whether the bacterium is susceptible, intermediate, or resistant to the antibiotic, based on standardized interpretive charts.
Caption: Generalized workflow for the Kirby-Bauer disk diffusion test.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Antibiotic Dilution: A serial two-fold dilution of the sulfonamide is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Efficacy and Conclusion
The available data suggests that while both this compound and Sulfamethoxazole are effective sulfonamides, their efficacy can vary depending on the target pathogen, especially when used in combination with trimethoprim. One study indicated that the combination of this compound with trimethoprim showed somewhat greater activity against Enterococcus, E. coli, and K. aerogenes, whereas the combination with Sulfamethoxazole was more effective against P. mirabilis, S. aureus, and Achromobacter species.[1]
From a pharmacokinetic perspective, this compound has a slightly shorter half-life and a lower volume of distribution compared to Sulfamethoxazole.[2] The clinical significance of these differences may depend on the specific infection being treated. One study concluded that the use of this compound offers no advantage over Sulfamethoxazole concerning plasma and urinary concentrations in the treatment of urinary tract infections.[2]
A significant gap in the current literature is the lack of comprehensive, direct comparative studies of this compound and Sulfamethoxazole as standalone agents. Furthermore, there is a notable scarcity of published data on the adverse effect profile of this compound, in stark contrast to the well-documented side effects of Sulfamethoxazole, which include gastrointestinal disturbances, skin rashes, and in rare cases, severe reactions like Stevens-Johnson syndrome.[4][5][6]
For researchers, these gaps highlight areas for future investigation. Direct comparative studies employing standardized methodologies are needed to definitively establish the relative efficacy and safety of these two sulfonamides. Such studies would provide invaluable data for optimizing therapeutic strategies and guiding future drug development efforts.
References
- 1. Comparative pharmacokinetics of co-trifamole and co-trimoxazole to 'steady state' in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. drugs.com [drugs.com]
- 4. Sulfamethoxazole and trimethoprim (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 5. Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Evaluation of Adverse Events Associated with the Sulfamethoxazole/Trimethoprim Combination Drug - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Sulfamoxole and Other Sulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of sulfamoxole and other sulfonamides, focusing on the phenomenon of cross-resistance. The information presented is supported by experimental data from published studies to aid in research and drug development efforts.
Introduction to Sulfonamide Cross-Resistance
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria. This inhibition prevents the synthesis of essential precursors for DNA, RNA, and protein production, leading to a bacteriostatic effect.
A crucial consideration in the clinical use of sulfonamides is the high degree of cross-resistance observed within this class. Resistance to one sulfonamide often confers resistance to others. This is primarily due to the shared mechanism of action and the nature of bacterial resistance mechanisms, which typically involve alterations to the target enzyme, DHPS, or the acquisition of alternative, resistant forms of the enzyme.
Mechanisms of Sulfonamide Resistance
The primary mechanisms of bacterial resistance to sulfonamides are:
-
Target Modification: Chromosomal mutations in the folP gene, which encodes for DHPS, can alter the enzyme's structure. These alterations reduce the binding affinity of sulfonamides to the enzyme while still allowing it to bind to its natural substrate, para-aminobenzoic acid (pABA).
-
Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as plasmids and transposons, that carry genes encoding for alternative, drug-resistant DHPS enzymes. The most common of these are the sul1, sul2, and sul3 genes. These acquired enzymes are largely unaffected by the presence of sulfonamides.
The widespread dissemination of sul genes via horizontal gene transfer is a major contributor to the high prevalence of sulfonamide resistance and the observed cross-resistance among different sulfonamide drugs.
Quantitative Comparison of In-Vitro Activity
The following tables summarize experimental data comparing the in-vitro activity of different sulfonamides against various bacterial isolates. It is important to note that direct comparative Minimum Inhibitory Concentration (MIC) data for this compound is limited in the available literature. The data presented for this compound is derived from studies comparing its combination with trimethoprim to the sulfamethoxazole/trimethoprim combination, using inhibition zone diameters as the metric.
Table 1: Comparative In-Vitro Activity of Sulfamethoxazole/Trimethoprim and this compound/Trimethoprim
| Bacterial Species | Sulfamethoxazole/Trimethoprim (Inhibition Zone Diameter in mm) | This compound/Trimethoprim (Inhibition Zone Diameter in mm) |
| Enterococcus faecalis | Lower Activity | Somewhat Greater Activity |
| Escherichia coli | Lower Activity | Somewhat Greater Activity |
| Klebsiella aerogenes | Lower Activity | Somewhat Greater Activity |
| Proteus mirabilis | Stronger Antibacterial Effect | Lower Activity |
| Staphylococcus aureus | Stronger Antibacterial Effect | Lower Activity |
| Achromobacter group | Stronger Antibacterial Effect | Lower Activity |
Data based on a study comparing the combination of this compound and trimethoprim (ratio 5:1) with the combination of sulfamethoxazole and trimethoprim.
Table 2: MIC Values of Sulfamethoxazole against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | Sulfamethoxazole MIC₅₀ (mg/L) | Sulfamethoxazole MIC₉₀ (mg/L) |
| Acinetobacter baumannii | 30 | >128 | >128 |
| Stenotrophomonas maltophilia | 50 | 64 | 128 |
| Burkholderia cenocepacia | 30 | 32 | >128 |
| Escherichia coli (with sul1) | 1 | >128 | >128 |
| Escherichia coli (with sul2) | 1 | >128 | >128 |
| Enterobacteriaceae (ESBL-producing) | 50 | >128 | >128 |
| Enterobacteriaceae (Carbapenemase-producing) | 50 | >128 | >128 |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. ESBL: Extended-Spectrum Beta-Lactamase. Data from a study evaluating the in-vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of sulfonamide activity. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
a. Media and Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial stock solutions of known concentration
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
b. Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the sulfonamides in CAMHB directly in the wells of the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls: Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
a. Media and Reagents:
-
Mueller-Hinton Agar (MHA)
-
Antimicrobial stock solutions of known concentration
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
b. Procedure:
-
Preparation of Agar Plates: Prepare a series of agar plates each containing a specific concentration of the sulfonamide. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten MHA before pouring the plates.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).
-
Inoculation: Using an inoculator, spot-inoculate the surface of each agar plate with the bacterial suspension. The final inoculum on the agar surface should be approximately 10⁴ CFU per spot.
-
Controls: Include a growth control plate (agar without antimicrobial) that is inoculated with the test organism.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.
Visualizations
The following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships discussed in this guide.
Caption: Mechanism of sulfonamide action and resistance pathways.
Caption: Experimental workflow for MIC determination.
Caption: Logical relationship of sulfonamide cross-resistance.
In Vitro Activity of Sulfamoxole: A Comparative Analysis Against Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vitro performance of Sulfamoxole against a range of bacterial pathogens, supported by experimental data and detailed methodologies.
Introduction
This compound is a sulfonamide antibiotic that, like other members of its class, inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA). This bacteriostatic action is crucial for halting the proliferation of susceptible bacteria. This guide provides a comparative assessment of the in vitro activity of this compound, often in combination with the dihydrofolate reductase inhibitor Trimethoprim, against various clinically relevant bacteria. The data presented is intended to offer a clear perspective on its efficacy relative to other antimicrobial agents.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides, including this compound, exert their antibacterial effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the conversion of PABA to dihydropteroate, a precursor of folic acid. Folic acid is an essential component for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication. By blocking this pathway, sulfonamides effectively halt bacterial proliferation. The synergistic combination with Trimethoprim, which inhibits a subsequent step in the folate pathway catalyzed by dihydrofolate reductase (DHFR), often results in enhanced antimicrobial activity.
Caption: Bacterial Folate Synthesis Pathway and Inhibition by this compound and Trimethoprim.
Comparative In Vitro Activity
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the available comparative MIC data for this compound and other antibiotics against a range of Gram-positive and Gram-negative bacteria.
Gram-Negative Bacteria
A study comparing the in vitro activity of a this compound/Trimethoprim combination (CN 3123) with a Sulfamethoxazole/Trimethoprim combination using the agar diffusion method showed some differences in their activity profiles. According to the size of the inhibition zone, the this compound combination demonstrated somewhat greater activity against Escherichia coli and Klebsiella aerogenes. In contrast, the Sulfamethoxazole combination appeared to have a stronger antibacterial effect in vitro against Proteus mirabilis and the Achromobacter group[1].
Another study that can serve as a proxy compared Sulfametrole/trimethoprim to Sulfamethoxazole/trimethoprim against non-fermenting Gram-negative bacteria. The MICs of the two combinations were found to be very similar for the tested isolates[2][3][4].
| Organism | This compound/Trimethoprim (Inhibition Zone) | Sulfamethoxazole/Trimethoprim (Inhibition Zone) | Reference |
| Escherichia coli | Larger | Smaller | [1] |
| Klebsiella aerogenes | Larger | Smaller | [1] |
| Proteus mirabilis | Smaller | Larger | [1] |
| Achromobacter group | Smaller | Larger | [1] |
Table 1: Qualitative Comparison of Inhibition Zones of this compound/Trimethoprim and Sulfamethoxazole/Trimethoprim against Gram-Negative Bacteria.
It is important to note that Pseudomonas aeruginosa is generally considered intrinsically resistant to Sulfamethoxazole and, by extension, likely to this compound[2][5]. Some studies have shown that while some strains of P. aeruginosa are "moderately resistant" to sulfamethoxazole, a significant percentage are "highly resistant" with MICs greater than 1000 µg/ml[6][7].
Gram-Positive Bacteria
The same comparative study using the agar diffusion method indicated that the this compound/Trimethoprim combination (CN 3123) showed somewhat greater activity against Enterococcus (fecal streptococci) compared to the Sulfamethoxazole/Trimethoprim combination. Conversely, the Sulfamethoxazole combination had an apparently stronger effect against Staphylococcus aureus[1].
| Organism | This compound/Trimethoprim (Inhibition Zone) | Sulfamethoxazole/Trimethoprim (Inhibition Zone) | Reference |
| Enterococcus (fecal streptococci) | Larger | Smaller | [1] |
| Staphylococcus aureus | Smaller | Larger | [1] |
Table 2: Qualitative Comparison of Inhibition Zones of this compound/Trimethoprim and Sulfamethoxazole/Trimethoprim against Gram-Positive Bacteria.
Experimental Protocols
The data presented in this guide are primarily based on two standard in vitro susceptibility testing methods: the Agar Dilution method and the Disk Diffusion method. The general protocols for these methods are outlined below.
Agar Dilution Method
The agar dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: General workflow for the Agar Dilution susceptibility test.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A series of twofold dilutions of the antibiotic are prepared in a sterile diluent.
-
Preparation of Agar Plates: A specific volume of each antibiotic dilution is added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, typically equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antibiotic.
Caption: General workflow for the Disk Diffusion (Kirby-Bauer) susceptibility test.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to match a 0.5 McFarland turbidity standard.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Placement: Paper disks impregnated with a specific concentration of the antibiotic are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under standardized conditions.
-
Measurement and Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to established standards.
Conclusion
The available in vitro data suggests that this compound, particularly in combination with Trimethoprim, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its performance appears to be comparable to that of Sulfamethoxazole, with some potential variations in activity against specific bacterial species. For a more definitive assessment of this compound's in vitro efficacy, further studies providing direct, quantitative MIC comparisons against a wider range of clinically important bacteria and other antibiotic classes are warranted. The standardized experimental protocols outlined in this guide provide a framework for conducting such comparative studies to generate reliable and reproducible data for the research and drug development community.
References
- 1. Sulfamethoxazole drug stress upregulates antioxidant immunomodulatory metabolites in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 6. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
Navigating Analytical Method Validation for Sulfonamides: A Comparative Guide Based on Sulfamethoxazole
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for published literature on the validation of analytical methods specifically for Sulfamoxole according to ICH guidelines has revealed a notable scarcity of available data. In contrast, a wealth of information exists for the closely related sulfonamide antibiotic, Sulfamethoxazole .
Therefore, this guide will leverage the extensive data on Sulfamethoxazole as a representative case study to provide a thorough comparison of analytical methods and a detailed overview of the validation process in line with ICH principles. The fundamental approaches and validation parameters detailed herein for Sulfamethoxazole are highly applicable to other sulfonamides, including this compound, and can serve as a robust framework for developing and validating analytical methods for these compounds.
Introduction to ICH-Compliant Analytical Method Validation
The International Council for Harmonisation (ICH) provides a set of guidelines that are globally recognized for the validation of analytical procedures.[1] These guidelines ensure that analytical methods used in the development and manufacturing of pharmaceuticals are suitable for their intended purpose, providing reliable, reproducible, and accurate data.[1] For sulfonamide antibiotics like this compound and Sulfamethoxazole, robust analytical methods are crucial for quality control, ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API) and finished products.
Comparison of Analytical Methods for Sulfonamide Analysis
Several analytical techniques are employed for the quantitative analysis of sulfonamides. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique due to its high specificity, sensitivity, and ability to separate the analyte from impurities and other components in the sample matrix.[2][3][4][5] RP-HPLC methods are particularly common for the analysis of Sulfamethoxazole, often in combination with Trimethoprim.[2][3][4][5]
-
UV-Visible Spectrophotometry: This method is simpler, more cost-effective, and faster than HPLC, making it suitable for routine quality control.[6][7] However, it is generally less specific than HPLC and may be more susceptible to interference from other substances that absorb at a similar wavelength.[6][7]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers the advantage of high sample throughput and low solvent consumption. It can be a viable alternative to HPLC, especially in resource-limited settings.[8]
Data Presentation: A Comparative Summary of Validated Methods for Sulfamethoxazole
The following tables summarize the validation parameters for representative HPLC and UV-Vis spectrophotometric methods for the determination of Sulfamethoxazole, as reported in various studies conducted according to ICH guidelines.
Table 1: Comparison of Validated RP-HPLC Methods for Sulfamethoxazole
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 20-100 ppm | 50-250% of standard concentration | 40-160% of assay concentration |
| Correlation Coefficient (r²) | 0.9999 | Not Reported | Not Reported |
| Accuracy (% Recovery) | 99.96% | Not Reported | Not Reported |
| Precision (% RSD) | 0.31 (Repeatability) | Not Reported | < 2.0 |
| LOD | 0.48 | Not Reported | Not Reported |
| LOQ | 0.95 | Not Reported | Not Reported |
| Specificity | Specific | Specific | Specific |
| Robustness | Robust | Robust | Robust |
| Reference | [9] | [4] | [5] |
Table 2: Comparison of Validated UV-Vis Spectrophotometric Methods for Sulfamethoxazole
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 2-10 µg/mL | 2-12 µg/mL[7] | 1.5–40 mg/L |
| Correlation Coefficient (r²) | 0.999[6] | 0.999[7] | 0.9993 |
| Accuracy (% Recovery) | 99.2-100.8%[6] | 98-102%[7] | Not Reported |
| Precision (% RSD) | 0.93-1.38[6] | < 2.0 | Not Reported |
| LOD | Not Reported | 0.5 µg/mL[7] | 0.19 mg/L |
| LOQ | Not Reported | 1.5 µg/mL[7] | 0.24 mg/L |
| Wavelength (λmax) | 262 nm[6] | 264 nm[7] | 372 nm |
| Reference | [6] | [7] | [10] |
Experimental Protocols
Below are detailed methodologies for representative HPLC and UV-Vis spectrophotometric methods for the analysis of Sulfamethoxazole. These protocols can be adapted for the analysis of this compound with appropriate optimization.
Protocol 1: RP-HPLC Method for the Estimation of Sulfamethoxazole
This protocol is based on a method developed for the simultaneous estimation of Sulfamethoxazole and Trimethoprim.[4]
1. Instrumentation:
-
HPLC system with a UV/VIS or PDA detector (e.g., Alliance, Waters 2695).[4]
-
Data processing software (e.g., Empower).[4]
-
Analytical column: Agilent C18 (250mm × 4.6mm, 5µm particle size).[4]
2. Reagents and Materials:
-
HPLC grade acetonitrile and water.[4]
-
Triethylamine and orthophosphoric acid (GR grade).[4]
-
Sulfamethoxazole and Trimethoprim reference standards.[4]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer and acetonitrile in a 30:70 v/v ratio. The buffer is prepared with triethylamine, and the pH is adjusted to 4.0 with orthophosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 260 nm.[4]
-
Injection Volume: Not specified.
-
Column Temperature: Ambient.
4. Preparation of Solutions:
-
Standard Solution: Accurately weigh and transfer about 50 mg of Sulfamethoxazole and 10 mg of Trimethoprim working standards into a 10 mL volumetric flask. Add 2 mL of the mobile phase, sonicate for 15 minutes, and make up to the mark with the mobile phase.[4]
-
Sample Solution: Prepare the sample solution from the dosage form to obtain a theoretical concentration of 50 ppm of Sulfamethoxazole.[4]
5. Validation Procedure:
-
System Suitability: Inject five replicate injections of the standard solution and evaluate the retention time, theoretical plates, and tailing factor.[4]
-
Specificity: Inject the diluent and a placebo solution to ensure no interference with the analyte peaks.[4]
-
Linearity: Prepare a series of solutions ranging from 50% to 250% of the standard concentration and inject them. Plot a calibration curve of peak area versus concentration.[4]
-
Precision: Perform repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing multiple replicates of the sample solution.[4]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into the placebo solution at different concentration levels (e.g., 80%, 100%, 120%).
Protocol 2: UV-Visible Spectrophotometric Method for the Estimation of Sulfamethoxazole
This protocol is based on a straightforward and cost-effective UV spectrophotometric method.[6]
1. Instrumentation:
-
UV-Visible Spectrophotometer.
2. Reagents and Materials:
3. Procedure:
-
Determination of λmax: Prepare a solution of Sulfamethoxazole in 0.1N NaOH and scan it over the UV-Visible spectrum to determine the wavelength of maximum absorbance (λmax). The reported λmax is 262 nm.[6]
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Sulfamethoxazole in 0.1N NaOH within the concentration range of 2–10 μg/ml.[6]
-
Calibration Curve: Measure the absorbance of each standard solution at 262 nm and plot a calibration curve of absorbance versus concentration.[6]
-
Sample Analysis: Prepare a solution of the sample in 0.1N NaOH to obtain a concentration within the linearity range. Measure the absorbance at 262 nm and determine the concentration from the calibration curve.
4. Validation Procedure:
-
Linearity and Range: Establish the linearity and range from the calibration curve data.[6]
-
Accuracy: Perform recovery studies by adding known amounts of the standard drug to the sample solution. The reported recovery was between 99.2% and 100.8%.[6]
-
Precision: Determine intra-day and inter-day precision by analyzing the sample solution multiple times on the same day and on different days. The reported %RSD was less than 2%.[6]
-
LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as the wavelength and the concentration of NaOH.
Mandatory Visualizations
The following diagrams illustrate the logical workflows involved in the validation of analytical methods according to ICH guidelines.
Caption: General workflow for analytical method validation according to ICH guidelines.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. journals.umt.edu.pk [journals.umt.edu.pk]
- 3. jptcp.com [jptcp.com]
- 4. ijrpb.com [ijrpb.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a normal-phase high-performance thin layer chromatographic method for the analysis of sulfamethoxazole and trimethoprim in co-trimoxazole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jcb.thebrpi.org [jcb.thebrpi.org]
A Comparative Guide to HPLC Columns for the Efficient Separation of Sulfamoxole
For researchers, scientists, and professionals in drug development, the selection of an appropriate HPLC column is a critical step in achieving accurate and reliable quantification of pharmaceutical compounds. This guide provides a comparative evaluation of different HPLC columns for the separation of Sulfamoxole, a sulfonamide antibiotic. The performance of various columns is assessed based on key chromatographic parameters, with supporting experimental data and detailed protocols to aid in method development and column selection.
Comparative Performance of HPLC Columns
The following table summarizes the performance of different HPLC columns for the separation of this compound and the closely related compound Sulfamethoxazole. Data for Sulfamethoxazole is included to provide a broader comparison of column selectivity for sulfonamides, a common practice when data for the exact analyte is limited.
| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Analyte | Retention Time (min) | Wavelength (nm) | Reference |
| Kromasil C18 | 250 x 4.6 mm, 5 µm | Methanol:Acetonitrile:Water (55:30:15 v/v/v) | 1.0 | This compound | Not Specified | 241 | [1] |
| Thermo BDS Hypersil C18 | 150 x 4.6 mm, 5 µm | Water (pH 3.5 with phosphoric acid):Methanol (60:40 v/v) | 1.0 for 5 min, then 1.8 | Sulfamethoxazole | 3.7 | 213 | [2] |
| YMC Octadecylsilane C18 | 100 x 4.6 mm, 5 µm | 50 mM NaH2PO4 (pH 3.0):Acetonitrile (85:15 v/v) | 1.0 | Sulfamethoxazole | 6.205 | 260 | [3] |
| Agilent C18 | 250 x 4.6 mm, 5 µm | Triethylamine:Acetonitrile (30:70 v/v) | 1.0 | Sulfamethoxazole | 2.688 | 260 | [4] |
| ACE PFP | 50 x 2.1 mm, 3 µm | Gradient with 0.1% Formic Acid in Water (A) and Acetonitrile (B) | 0.75 | Sulfamethoxazole | Not Specified | MS/MS | [5] |
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of different HPLC columns for this compound separation.
References
Inter-Laboratory Validation of a Sulfamoxole Quantification Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of a Sulfamoxole quantification assay. Due to the limited availability of direct inter-laboratory studies for this compound, this document leverages robust validation data from its closely related sulfonamide analog, Sulfamethoxazole. The analytical methodologies and validation parameters presented here serve as a strong surrogate and practical template for establishing a reproducible and reliable this compound assay across different laboratory settings.
The primary methods compared include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These techniques are widely adopted for the quantification of sulfonamides in various matrices.[1][2]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, and sample matrix. The following tables summarize the performance characteristics of validated methods for the closely related compound, Sulfamethoxazole, providing a benchmark for what can be expected for a this compound assay.
Table 1: Performance Characteristics of HPLC-UV/PDA Methods for Sulfamethoxazole
| Parameter | Method 1 (Human Plasma & Urine)[1] | Method 2 (Pharmaceutical Dosage Form)[3] | Method 3 (Oral Suspension)[4] |
| Linearity Range | 0.7 - 10 µg/mL (Plasma), 0.17 - 70 µg/mL (Urine) | Not Specified | Not Specified |
| Accuracy (% Recovery) | 98.74% - 105.32% | 99.30% - 100.23% | Not Specified |
| Precision (%RSD) | Intra-day: ≤ 4.48%, Inter-day: ≤ 14.08% | ≤ 2% | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.7 µg/mL (Plasma), 0.17 µg/mL (Urine) | Not Specified | Not Specified |
| Retention Time | Not Specified | 2.688 min | ~2.2 min |
Table 2: Performance Characteristics of LC-MS/MS Method for Sulfamethoxazole
| Parameter | Method 1 (Serum)[2][5] |
| Linearity Range | 12 - 400 µg/mL |
| Accuracy (% Bias) | < ±15% of the mean |
| Precision (%CV) | Intra-assay: <6%, Inter-assay: <10% |
| Limit of Detection (LOD) | 0.47 µg/mL |
| Limit of Quantification (LOQ) | 12 µg/mL |
| Analysis Time per Sample | < 20 seconds |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of an analytical assay between laboratories. The following protocols are based on validated methods for Sulfamethoxazole and can be adapted for this compound.
Method 1: High-Performance Liquid Chromatography with UV/PDA Detection
This method is suitable for the quantification of this compound in biological fluids and pharmaceutical formulations.
1. Chromatographic Conditions:
-
HPLC System: Agilent HPLC with UV/VIS or PDA detector.[3]
-
Column: Agilent C18 (250mm × 4.6mm, 5µm).[3]
-
Mobile Phase: A mixture of Triethylamine and Acetonitrile (30:70 v/v).[3] The pH may be adjusted using ortho-phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 260 nm.[3]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 50°C.[4]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired calibration range.
-
Sample Preparation (Plasma/Serum):
-
Sample Preparation (Urine):
-
Perform a liquid-liquid extraction by mixing the urine sample with a suitable extraction solvent.[1]
-
Separate the organic layer, evaporate to dryness, and reconstitute in the mobile phase.
-
3. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations across the expected range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and regression equation.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.
-
Precision:
-
Intra-day Precision (Repeatability): Analyze replicate samples of the same concentration on the same day.
-
Inter-day Precision (Intermediate Precision): Analyze replicate samples on different days.
-
Calculate the relative standard deviation (%RSD) for each.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for complex biological matrices.
1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
MS/MS Analysis: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
2. Standard and Sample Preparation:
-
Internal Standard (IS) Working Solution: Prepare a working solution of the isotopically labeled internal standard in acetonitrile.
-
Sample Preparation:
3. Validation Parameters:
-
Follow the same validation parameters as for the HPLC-UV method, with a focus on matrix effects, which can be assessed by comparing the response of the analyte in a neat solution versus a post-extraction spiked blank matrix sample.
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for quantifying this compound in a biological sample using a chromatography-based method.
Caption: General workflow for this compound quantification.
Inter-Laboratory Validation Logic
This diagram outlines the logical steps involved in an inter-laboratory validation study.
Caption: Logic flow for an inter-laboratory validation study.
References
A Comparative Analysis of the Antibacterial Spectrum of Sulfamoxole and Newer Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial spectrum of the older sulfonamide antibiotic, Sulfamoxole, with a selection of newer antibacterial agents. The comparison is supported by quantitative data on the minimum inhibitory concentrations (MICs) against key bacterial pathogens, detailed experimental protocols for susceptibility testing, and visualizations of the respective mechanisms of action.
Data Presentation: Comparative Antibacterial Spectra
The following table summarizes the in vitro activity of this compound (represented by the closely related and more extensively studied sulfamethoxazole) and three newer antibiotics: Linezolid, Daptomycin, and Ceftaroline. The data is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Bacterial Species | Sulfamethoxazole (MIC µg/mL) | Linezolid (MIC µg/mL) | Daptomycin (MIC µg/mL) | Ceftaroline (MIC µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus (MSSA) | Varies (often resistant) | 1-2 | 0.5-8 | 0.25 |
| Staphylococcus aureus (MRSA) | Generally Resistant | 1-4 | 0.5-8 | 1 |
| Streptococcus pneumoniae | Varies (resistance common) | 1-2 | - | 0.015-0.25 |
| Enterococcus faecalis | Intrinsically Resistant | 2-4 | 0.5-8 | - |
| Gram-Negative | ||||
| Escherichia coli | Varies (resistance common) | - | - | Varies |
| Pseudomonas aeruginosa | Intrinsically Resistant | - | - | Varies |
Note: Data is compiled from multiple sources and susceptibility can vary significantly based on the specific strain and geographic location. Sulfamethoxazole is often used in combination with trimethoprim (co-trimoxazole) to enhance its efficacy; however, data for the single agent is presented here for direct comparison of the sulfonamide component. A '-' indicates that the drug is generally not active against or not typically tested for that organism.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method provides a quantitative measure of an antibiotic's in vitro activity against a specific bacterium.
Principle:
Serial two-fold dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Step-by-Step Protocol:
-
Preparation of Antibiotic Stock Solutions:
-
Accurately weigh a suitable amount of the antibiotic powder.
-
Dissolve the powder in a recommended solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by membrane filtration.
-
-
Preparation of Microtiter Plates:
-
Dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antibiotic stock solution across the wells of the plate to achieve a range of final concentrations.
-
Leave at least one well with only broth as a positive growth control and one well with uninoculated broth as a negative control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select several colonies.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the diluted bacterial suspension.
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Mandatory Visualization
Experimental Workflow: Broth Microdilution for MIC Determination
Safety Operating Guide
Proper Disposal of Sulfamoxole: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – [Date] – This document provides essential safety and logistical guidance for the proper disposal of sulfamoxole, a sulfonamide antibiotic, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. For spills, absorb the material with an inert substance and collect it in a designated, sealed container for disposal.
This compound Waste Classification and Disposal
The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[1] Pharmaceutical waste must be evaluated to determine if it is a hazardous waste. While this compound is not specifically listed as a "P" or "U" listed hazardous waste by the EPA, it is crucial to determine if it exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
Based on available data, this compound is not considered ignitable, corrosive, or reactive under normal conditions. However, due to its known aquatic toxicity with long-lasting effects, it is recommended as a best practice to manage this compound waste as hazardous waste.
The primary and recommended method for the disposal of this compound and other pharmaceutical waste is incineration at a licensed hazardous waste disposal facility.[2] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. High-temperature incineration, typically between 900°C and 1200°C, is effective for this purpose.
| Parameter | Recommended Value/Method | Citation |
| Disposal Method | High-Temperature Incineration | [2] |
| Incineration Temperature | 900°C - 1200°C | |
| Waste Classification | Recommended as Hazardous Waste (precautionary) | [1] |
| Personal Protective Equipment | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [3] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the procedure for the collection, storage, and disposal of this compound waste from a laboratory setting.
-
Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams. It should be collected in a designated, clearly labeled hazardous waste container.
-
Containerization: Use a chemically resistant, leak-proof container with a secure lid. The container must be in good condition and compatible with this compound.
-
Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound Waste," "Aqueous solution of this compound"). Include the date when the waste was first added to the container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and clearly marked.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to arrange for the pickup and transportation of the waste.
-
Documentation: Maintain a record of the waste generated, including the amount and date of disposal, in a laboratory waste logbook.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building trust and demonstrating a commitment to safety beyond the product itself.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfamoxole
For Immediate Implementation by Laboratory Personnel
The proper handling of Sulfamoxole is paramount to ensure the safety of researchers and the integrity of scientific work. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team with the knowledge to handle this compound confidently and safely.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, based on safety data sheet (SDS) guidelines for sulfonamide antibiotics.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves. Double gloving is recommended. | Prevents skin contact and absorption. Sulfamethoxazole can cause skin irritation and may cause an allergic skin reaction.[1][2] |
| Body Protection | Protective clothing | Disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Minimizes skin exposure to spills or dust. Contaminated clothing should be removed immediately and washed before reuse.[1][3][4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet standards such as EN166 or ANSI Z87.1. | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][3][5] |
| Respiratory Protection | Appropriate respirator | Use in well-ventilated areas. If ventilation is inadequate or if handling produces dust or aerosols, a NIOSH-approved respirator should be worn. | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1][6] |
Procedural Guidance for Handling this compound
Adherence to standardized procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Checklist:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound or a closely related compound like Sulfamethoxazole.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Assemble all Necessary PPE: Have all required gloves, gown, and eye protection readily available and inspect them for any defects.
-
Locate Emergency Equipment: Be aware of the location of eyewash stations, safety showers, and fire extinguishers.
Step-by-Step Handling Protocol:
-
Donning PPE:
-
Wash hands thoroughly.
-
Put on the protective gown, ensuring it is securely fastened.
-
Don the first pair of gloves, tucking the gown cuffs underneath the gloves.
-
Don the second pair of gloves over the first, ensuring the gown cuffs are securely covered.[4]
-
Put on safety glasses or goggles.
-
-
Handling the Compound:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][7]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
-
Disposal Plan:
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste from Residues: Dispose of contents and container to an approved waste disposal plant.[3][8][9] Do not dispose of waste into the sewer system.[3][7]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[3][7]
-
Contaminated PPE: Used gloves, gowns, and other disposable materials should be placed in a sealed, labeled container for hazardous waste disposal.
Experimental Workflow for Safe Handling
To visualize the procedural flow of safely handling this compound, the following diagram outlines the critical steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
